DO264
描述
属性
IUPAC Name |
1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQDBPBBQPLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=S)NC2=CN=CC=C2)C3=NC=CC(=C3Cl)OC4=C(C=C(C=C4)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DO264
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DO264 is a potent, selective, and reversible inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12).[1][2][3] As a key regulator of lipid signaling, ABHD12 is responsible for the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS), a class of immunomodulatory lipids.[2][4] The mechanism of action of this compound is centered on its direct inhibition of ABHD12's enzymatic activity, leading to the accumulation of lyso-PS and other bioactive lipids. This accumulation subsequently modulates various downstream cellular processes, most notably enhancing immune responses and potentiating ferroptotic cell death in cancer cells.[1][5] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action: Inhibition of ABHD12
This compound functions as a competitive inhibitor of ABHD12, a membrane-bound serine hydrolase.[2] By blocking the active site of ABHD12, this compound prevents the breakdown of its primary substrate, lyso-PS.[1][2] This inhibition leads to an increase in the intracellular and extracellular concentrations of lyso-PS and related lipid species, such as C20:4 phosphatidylserine (B164497) (PS).[2][6] The elevated levels of these signaling lipids are central to the diverse biological effects observed with this compound treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 Value | Reference |
| α/β-hydrolase domain-containing protein 12 (ABHD12) | Not specified | 11 nM | [1][3][7] |
| ABHD12-dependent hydrolysis of lysophosphatidylserine (lyso-PS) | Mouse brain membrane lysates | 2.8 nM | [1] |
| ABHD12 | Human THP-1 cells (in situ) | 26 nM | [8] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | System | Concentration/Dose | Observation | Reference |
| Potentiation of ferroptosis | HT1080 fibrosarcoma and SU-DHL-5 B cell lymphoma cells | 1 µM | Enhanced cell death induced by RSL3 | [1][5] |
| Increased cytokine/chemokine levels | M1-polarized THP-1 macrophages | Not specified | Increased levels of CCL3, CCL4, TNF-α, and IL-1β | [1] |
| Increased lipid levels | Mouse brain (in vivo) | 30 mg/kg per day for four weeks | Increased levels of various PS species | [1] |
| Increased chemokine levels | Mouse model of LCMV infection (in vivo) | 30 mg/kg | Increased levels of CCL2, CCL3, and CCL5 in bronchoalveolar lavage fluid | [1] |
Signaling Pathways Modulated by this compound
The inhibition of ABHD12 by this compound initiates a cascade of events that influence multiple signaling pathways. The primary consequence is the accumulation of lyso-PS, which can then act on various cellular receptors and signaling molecules.
Caption: Mechanism of action of this compound leading to downstream effects.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for ABHD12 Inhibition
This protocol is adapted from studies characterizing the selectivity and potency of this compound.[2][5]
Objective: To determine the inhibitory activity and selectivity of this compound against ABHD12 and other serine hydrolases in a complex proteome.
Materials:
-
Mouse brain membrane proteome or cell lysates (e.g., from HT1080 cells).
-
This compound.
-
Serine hydrolase-directed activity-based probe (e.g., FP-biotin or JJH350).[5][8]
-
DMSO (vehicle control).
-
SDS-PAGE gels and buffers.
-
Streptavidin-HRP conjugate for visualization.
-
Chemiluminescence detection reagents.
Procedure:
-
Proteome Incubation: Mouse brain membrane proteomes or cell lysates are pre-incubated with varying concentrations of this compound or DMSO for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: The activity-based probe (e.g., FP-biotin) is added to the proteome samples and incubated for another set period (e.g., 30 minutes) at 37°C to label active serine hydrolases.
-
Quenching: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer.
-
Gel Electrophoresis: The samples are resolved by SDS-PAGE.
-
Western Blotting: The proteins are transferred to a nitrocellulose or PVDF membrane.
-
Detection: The biotin-labeled proteins are detected by incubation with streptavidin-HRP followed by a chemiluminescent substrate.
-
Analysis: The inhibition of ABHD12 is quantified by the reduction in the signal of the corresponding band compared to the DMSO control.
Caption: Experimental workflow for Activity-Based Protein Profiling.
Cell Viability Assay for Ferroptosis Potentiation
This protocol is based on the methodology used to assess the effect of this compound on ferroptosis.[5]
Objective: To determine if this compound potentiates ferroptotic cell death induced by a GPX4 inhibitor like RSL3.
Materials:
-
Cancer cell line (e.g., HT1080 fibrosarcoma cells).
-
This compound.
-
RSL3 (a GPX4 inhibitor).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of RSL3 in the presence of a fixed concentration of this compound (e.g., 1 µM) or DMSO as a control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the viability data to the DMSO-treated control and calculate the EC50 values for RSL3 in the presence and absence of this compound to determine the potentiation effect.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of ABHD12 and the lyso-PS signaling pathway.[2][4] Its mechanism of action, through the selective inhibition of ABHD12, has been well-characterized, leading to a deeper understanding of the role of this enzyme in immunology and cancer cell biology.[2][5] The provided data and protocols offer a solid foundation for researchers and drug development professionals interested in targeting ABHD12 for therapeutic intervention.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Selective ABHD12 Inhibitor DO264: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha/beta-hydrolase domain-containing protein 12 (ABHD12) is a crucial membrane-bound serine hydrolase that plays a significant role in regulating the levels of bioactive lipids, particularly lysophosphatidylserine (B10771985) (lyso-PS) and lysophosphatidylinositol (lyso-PI).[1][2] Dysregulation of ABHD12 activity is associated with the rare neurodegenerative disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataracts).[3][4][5] The development of selective inhibitors for ABHD12 is therefore of great interest for studying its physiological and pathophysiological roles and for potential therapeutic interventions. This technical guide focuses on DO264, a potent, selective, and in vivo-active inhibitor of ABHD12.[1][2][6]
This compound, an N-3-pyridyl-N'-4-piperidinylthiourea, was identified through a medicinal chemistry program guided by activity-based protein profiling (ABPP).[1] It acts as a reversible and competitive inhibitor of ABHD12, demonstrating high selectivity over other serine hydrolases.[1][2] This document provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Inhibitory Data
The inhibitory potency of this compound against ABHD12 has been characterized across different species and experimental systems. The following table summarizes the key quantitative data.
| Parameter | Species/System | Value | Reference |
| IC50 | Recombinant Mouse ABHD12 (transfected HEK293T cell lysates) | ~30 nM | [6] |
| IC50 | Recombinant Human ABHD12 (transfected HEK293T cell lysates) | ~90 nM | [6] |
| IC50 | Mouse Brain Membrane Proteome (lyso-PS hydrolysis) | 2.8 nM (95% CI = 2.4–3.3 nM) | [6] |
| IC50 | Human THP-1 Cell Membrane Proteome (lyso-PS hydrolysis) | 8.6 nM (95% CI = 6.3–12 nM) | [6] |
| IC50 | DO130 (initial hit) against ABHD12 (lyso-PS hydrolysis) | 1.3 µM | [6] |
Note: IC50 values can vary depending on substrate concentration, consistent with a competitive mechanism of inhibition. For instance, the IC50 of this compound against mouse ABHD12 shifted from ~5 to 70 nM with increasing lyso-PS substrate concentrations (12.5-200 µM).[6]
Mechanism of Action and Signaling Pathway
This compound acts as a reversible, competitive inhibitor of ABHD12.[1] By blocking the active site of ABHD12, this compound prevents the hydrolysis of its primary substrates, lyso-PS and lyso-PI.[1][2] This leads to an accumulation of these bioactive lipids, which can then modulate downstream signaling pathways, particularly those involved in immunological responses.[1][6] In vivo studies have shown that administration of this compound leads to elevated levels of lyso-PS and C20:4 phosphatidylserine (B164497) (PS) in the brain.[1][6] This accumulation of signaling lipids can exacerbate immune responses, as observed in studies with lymphocytic choriomeningitis virus (LCMV) infection.[1][6]
ABHD12 signaling and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the characterization of this compound.
Lyso-PS Hydrolysis Assay
This assay measures the enzymatic activity of ABHD12 by quantifying the hydrolysis of its substrate, lysophosphatidylserine.
Materials:
-
Proteome source (e.g., membrane lysates from ABHD12-transfected HEK293T cells, mouse brain membrane proteome, or THP-1 cell membrane proteome)
-
17:1 lyso-PS substrate
-
Dulbecco's phosphate-buffered saline (DPBS)
-
Quenching solution: 2:1 Chloroform/Methanol (v/v)
-
Internal standard (e.g., 15:0 free fatty acid)
-
Incubator at 37°C
-
LC-MS for analysis
Procedure:
-
Adjust the proteome concentration to 0.25-0.5 mg/mL in DPBS. For inhibition studies, pre-incubate the proteome with varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding 17:1 lyso-PS to a final concentration of 100 µM.
-
Incubate the reaction mixture at 37°C for 20 minutes.[6]
-
Quench the reaction by adding 400 µL of the quenching solution containing the internal standard.
-
Extract the lipids and analyze the levels of the resulting free fatty acid by LC-MS to determine the rate of hydrolysis.
-
For IC50 determination, normalize the data to the activity in the absence of the inhibitor and fit the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of an inhibitor in a complex proteome.
Materials:
-
Mouse brain membrane proteome (or other proteome of interest)
-
This compound and other test compounds
-
Activity-based probe: Fluorophosphonate-rhodamine (FP-Rh) or JJH350[1][6]
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the proteome (e.g., 1 mg/mL mouse brain membrane proteome) with this compound or vehicle control for a specified time (e.g., 30-45 minutes) at 37°C.[1][6]
-
Add the activity-based probe (e.g., 1-2 µM FP-Rh or JJH350) to the mixture and incubate for another 45 minutes at 37°C.[1][6] The probe will covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using a fluorescence gel scanner.
-
Inhibition of ABHD12 is observed as a decrease in the fluorescence intensity of the band corresponding to ABHD12 in the inhibitor-treated lanes compared to the vehicle control.
Competitive ABPP experimental workflow.
In Vivo Inhibition and Lipidomics Analysis
This workflow is used to confirm the in vivo activity of this compound and its effect on endogenous lipid levels.
Procedure:
-
Administer this compound or vehicle control to mice via intraperitoneal (i.p.) injection at desired doses (e.g., 30 mg/kg).[6]
-
At various time points post-injection (e.g., 4 or 24 hours), euthanize the animals and harvest tissues of interest (e.g., brain).[6]
-
Prepare membrane proteomes from the harvested tissues.
-
Assess the extent of in vivo ABHD12 inhibition using competitive ABPP as described above.
-
For lipidomics, extract lipids from a portion of the tissue.
-
Analyze the levels of lyso-PS, C20:4 PS, and other relevant lipid species using LC-MS.
-
Compare the lipid profiles of this compound-treated animals to vehicle-treated controls to determine the impact of ABHD12 inhibition on endogenous lipid metabolism.
In vivo experimental workflow for this compound.
Selectivity Profile
A key attribute of a high-quality chemical probe is its selectivity. This compound has been shown to have excellent selectivity for ABHD12 over other serine hydrolases in the mouse brain proteome, as determined by competitive ABPP.[1][6] This high selectivity is crucial for attributing the observed biological effects specifically to the inhibition of ABHD12. Furthermore, a structurally related but inactive control probe, (S)-DO271, has been developed, which shows a dramatic reduction in potency for ABHD12 inhibition (approximately 10,000-fold less active than this compound).[1] This inactive analog serves as an important negative control in biological experiments to distinguish between on-target and off-target effects.[1][6]
Conclusion
This compound is a well-characterized, potent, and selective reversible inhibitor of ABHD12 with demonstrated in vivo activity. Its ability to elevate lyso-PS and C20:4 PS levels in both cellular and animal models makes it an invaluable tool for interrogating the biological functions of the ABHD12-(lyso)-PS/PI pathway. The detailed experimental protocols provided herein should enable researchers to effectively utilize this compound in their studies to further unravel the roles of ABHD12 in health and disease. The high selectivity of this compound, coupled with the availability of an inactive control probe, provides a robust pharmacological platform for investigating the neuroimmunological and other physiological processes regulated by this important enzyme.
References
- 1. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene - ABHD12 [maayanlab.cloud]
- 4. ABHD12 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of ABHD12 and its Selective Inhibitor DO264
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α/β-hydrolase domain-containing protein 12 (ABHD12) is a critical serine hydrolase primarily responsible for the degradation of lysophosphatidylserine (B10771985) (lyso-PS), a bioactive lipid mediator implicated in a range of immunological and neurological processes. Dysregulation of ABHD12 function is directly linked to the rare neurodegenerative disorder PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis Pigmentosa, and Cataract). The development of potent and selective inhibitors of ABHD12, such as DO264, has provided invaluable tools to dissect the physiological and pathological roles of the ABHD12/lyso-PS signaling axis. This technical guide provides a comprehensive overview of the biological functions of ABHD12, the pharmacological properties of this compound, and detailed experimental protocols for their study.
Biological Functions of ABHD12
ABHD12 is an integral membrane enzyme that plays a pivotal role in lipid metabolism, particularly in the central nervous system and the immune system.[1][2]
1.1. Enzymatic Activity and Substrate Specificity
ABHD12 functions as a lysophospholipase, with a strong preference for hydrolyzing lysophosphatidylserine (lyso-PS).[3][4][5] This activity terminates lyso-PS signaling. Additionally, ABHD12 has been shown to hydrolyze 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid neurotransmitter, accounting for approximately 9% of its breakdown in the brain.[3] The catalytic activity of ABHD12 is dependent on a conserved catalytic triad (B1167595) of Serine-246, Aspartate-333, and Histidine-372.[3]
1.2. Role in the Nervous System
Mutations leading to a loss of ABHD12 function are the genetic basis of PHARC, a severe neurodegenerative disorder.[1][3] This is attributed to the accumulation of lyso-PS in the brain, which promotes neuroinflammation and microglial activation, ultimately leading to the neurological deficits characteristic of the disease.[4][6] Mouse models lacking ABHD12 exhibit PHARC-like symptoms, including hearing loss and ataxia.[6]
1.3. Role in the Immune System
ABHD12 is highly expressed in immune cells such as microglia and macrophages.[3] The accumulation of lyso-PS resulting from ABHD12 inhibition leads to stimulated innate immune cell function and heightened immunological responses.[7][8] Pharmacological or genetic blockade of ABHD12 can exacerbate inflammatory responses to viral infections.[7]
This compound: A Potent and Selective ABHD12 Inhibitor
This compound is a reversible, competitive inhibitor of ABHD12, demonstrating high potency and selectivity.[9] It serves as a critical chemical probe for studying the biological functions of the ABHD12/lyso-PS pathway.[10]
2.1. In Vitro and In Vivo Activity
This compound effectively inhibits ABHD12 activity in both in vitro and in vivo settings.[9][11] This inhibition leads to a dose-dependent increase in lyso-PS levels in the brain and in immune cells.[7] Unlike genetic knockout of ABHD12, acute treatment with this compound in adult mice does not appear to cause the severe auditory defects seen in ABHD12-deficient mice, highlighting the potential for therapeutic intervention.[7][8]
Quantitative Data
Table 1: In Vitro Inhibition of ABHD12 by this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 11 nM | Not specified | [11] |
| IC50 (lyso-PS hydrolysis) | 1.3 µM (for hit compound AW01275) | ABHD12-transfected cell lysates | [12] |
| IC50 (JJH350 probe blockade) | 1.2 µM (for hit compound AW01275) | ABHD12-transfected cell lysates | [12] |
Table 2: In Vivo Effects of this compound in Mice
| Treatment | Effect | Tissue/Organ | Reference |
| 30 and 60 mg/kg (i.p. or p.o.) | Complete inhibition of ABHD12 activity | Brain | [7] |
| 30 mg/kg (i.p.) | Inhibition observed for 4-24 h, partial recovery at 48 h | Brain | [7] |
| Chronic treatment | Minimal perturbations in auditory function | - | [7] |
Table 3: Effect of this compound on Lyso-PS and Cytokine Levels
| Cell Type | Treatment | Effect on Lyso-PS | Effect on Cytokines/Chemokines | Reference |
| THP-1 cells | 0.001–1 µM this compound (4 h) | Concentration-dependent increase | - | [7] |
| Primary human macrophages | 1 µM this compound (24 h) | Increased | - | [7] |
| M1-polarized THP-1 macrophages | This compound | Increased | Concentration-dependent increase in TNF-α, IL-1β, CCL3, and CCL4 | [12] |
Experimental Protocols
4.1. Competitive Activity-Based Protein Profiling (ABPP) for ABHD12 Inhibition
This protocol is used to assess the in vitro potency and selectivity of inhibitors against ABHD12 in a complex proteome.
Materials:
-
Mouse brain membrane proteome (1 mg/mL)
-
This compound or other test inhibitors
-
JJH350 probe (2 µM) or FP-Rhodamine probe (1 µM)
-
SDS-PAGE materials
-
In-gel fluorescence scanner
Procedure:
-
Pre-incubate the mouse brain membrane proteome with varying concentrations of the test inhibitor (e.g., this compound) for 45 minutes at 37°C.
-
Add the activity-based probe (JJH350 or FP-Rhodamine) to the mixture and incubate for an additional 45 minutes at 37°C.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Quantify the band intensity corresponding to ABHD12 to determine the extent of inhibition.
4.2. Measurement of Lyso-PS Hydrolysis Activity
This assay measures the enzymatic activity of ABHD12 by quantifying the hydrolysis of its substrate, lyso-PS.
Materials:
-
Membrane proteome from this compound-treated or control cells
-
Lyso-PS substrate (e.g., 17:1 lyso-PS)
-
LC-MS/MS system
Procedure:
-
Incubate the membrane proteome with the lyso-PS substrate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., methanol).
-
Extract the lipids from the reaction mixture.
-
Analyze the lipid extract using LC-MS/MS to quantify the amount of lyso-PS remaining or the product formed.
-
Calculate the rate of hydrolysis to determine ABHD12 activity.
4.3. Analysis of Cytokine and Chemokine Production in THP-1 Macrophages
This protocol details the procedure to measure the effect of ABHD12 inhibition on inflammatory mediator release.
Materials:
-
THP-1 human monocytic cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound and control compound (e.g., (S)-DO271)
-
ELISA kits for TNF-α, IL-1β, CCL3, and CCL4
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA.
-
Polarize the macrophages to a pro-inflammatory M1 state using LPS and IFN-γ.
-
Treat the M1-polarized macrophages with various concentrations of this compound or the inactive control compound.
-
Collect the cell culture supernatant after 6 and 24 hours of treatment.
-
Measure the concentrations of TNF-α, IL-1β, CCL3, and CCL4 in the supernatant using specific ELISA kits.
Signaling Pathways and Experimental Workflows
Caption: ABHD12 hydrolyzes lyso-PS, regulating neuroinflammation and immune responses.
Caption: Workflow for assessing ABHD12 inhibition using competitive ABPP.
Caption: Workflow for measuring cytokine production in THP-1 macrophages.
References
- 1. uniprot.org [uniprot.org]
- 2. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD12 - Wikipedia [en.wikipedia.org]
- 4. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DO264 in Lysophosphatidylserine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DO264, a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing 12 (ABHD12). ABHD12 is a critical serine hydrolase responsible for the degradation of lysophosphatidylserine (B10771985) (LysoPS), a bioactive signaling lipid implicated in a range of immunological and neurological processes. By inhibiting ABHD12, this compound serves as a powerful chemical probe to investigate the physiological and pathological roles of the ABHD12-LysoPS signaling axis.
Core Mechanism of Action
This compound functions as a reversible, competitive inhibitor of ABHD12.[1] This inhibition leads to the accumulation of LysoPS in various biological systems, including the central nervous system and immune cells.[2][3] The elevated levels of LysoPS can then modulate downstream signaling pathways, primarily through interaction with specific G-protein coupled receptors (GPCRs) such as GPR34.[4][5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its effects on LysoPS metabolism.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 11 nM | ABHD12 | [6][7] |
| IC₅₀ (mouse ABHD12) | ~30 nM | Recombinant, in HEK293T cell lysates | [7] |
| IC₅₀ (human ABHD12) | ~90 nM | Recombinant, in HEK293T cell lysates | [7] |
| IC₅₀ (mouse brain) | 2.8 nM | Membrane lysates | [7] |
| IC₅₀ (human THP-1 cells) | 8.6 nM | Membrane lysates | [7] |
| Table 1: Inhibitory Potency of this compound against ABHD12. |
| Cell Type | This compound Concentration | Fold Increase in LysoPS | Reference |
| THP-1 cells | 1 µM (4h) | Concentration-dependent increase | [8] |
| Primary human macrophages | 1 µM (24h) | Significant increase | [8] |
| Table 2: Effect of this compound on Cellular Lysophosphatidylserine Levels. |
Signaling Pathways and Logical Relationships
The inhibition of ABHD12 by this compound initiates a cascade of signaling events resulting from the accumulation of LysoPS.
The logical relationship between this compound, ABHD12, and LysoPS-mediated effects can be summarized as follows:
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for ABHD12 Inhibition
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological systems.
Protocol Outline:
-
Proteome Preparation: Prepare lysates from cells (e.g., THP-1) or tissues (e.g., mouse brain).
-
Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound for a specified time to allow for target engagement.
-
Probe Labeling: Add an activity-based probe that covalently modifies the active site of serine hydrolases, including ABHD12.
-
Analysis: The extent of probe labeling of ABHD12 is inversely proportional to the inhibitory activity of this compound. This can be visualized by SDS-PAGE and streptavidin blotting (for biotinylated probes) or quantified by mass spectrometry-based proteomics.[1][2]
Measurement of LysoPS Hydrolysis Activity
This assay directly measures the enzymatic activity of ABHD12 on its substrate, LysoPS.
Protocol Outline:
-
Enzyme Source: Use membrane lysates from cells or tissues, or recombinant ABHD12.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source with this compound or a vehicle control.
-
Substrate Addition: Initiate the reaction by adding a known amount of a specific LysoPS species (e.g., 18:1 LysoPS).
-
Reaction Quenching: Stop the reaction after a defined period.
-
Product Quantification: Extract the lipids and quantify the amount of the hydrolyzed product (e.g., the corresponding fatty acid) using liquid chromatography-mass spectrometry (LC-MS). The reduction in product formation in the presence of this compound indicates its inhibitory effect.[7][8]
Lipidomics Analysis of Cellular LysoPS Levels
This method quantifies the changes in the cellular lipidome, particularly the levels of LysoPS, following treatment with this compound.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., THP-1 macrophages) and treat with this compound or a vehicle control for a specified duration.
-
Lipid Extraction: Harvest the cells and perform a lipid extraction, typically using a Bligh-Dyer or a similar method.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Quantification: Identify and quantify the different species of LysoPS based on their mass-to-charge ratio and fragmentation patterns, often using internal standards for normalization.[8][9]
Conclusion
This compound is an invaluable tool for elucidating the complex biology of LysoPS metabolism. Its high potency and selectivity for ABHD12 allow for precise pharmacological manipulation of the ABHD12-LysoPS signaling axis. The resulting accumulation of LysoPS has been demonstrated to modulate immune cell function and has been linked to the pathophysiology of neurodegenerative disorders.[10][11] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this pathway.
References
- 1. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR34 senses demyelination to promote neuroinflammation and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of DO264: A Selective Inhibitor of ABHD12
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DO264 is a potent, selective, and orally bioavailable small molecule inhibitor of α/β-hydrolase domain-containing 12 (ABHD12), a membrane-associated serine hydrolase.[1][2] ABHD12 is the primary enzyme responsible for the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS) and lysophosphatidylinositol (lyso-PI), bioactive lipids implicated in a range of physiological processes, particularly within the nervous and immune systems.[2][3][4] Genetic inactivation of ABHD12 in humans leads to the rare neurodegenerative disorder PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis pigmentosa, and Cataracts), highlighting the critical role of this enzyme in maintaining neurological health.[5] The development of this compound as a chemical probe has provided a valuable tool to pharmacologically investigate the function of ABHD12 and the signaling pathways of its substrates, offering insights into potential therapeutic interventions for neuroinflammatory and immunological disorders. This guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.
Discovery and Optimization
The discovery of this compound was the result of a systematic drug discovery campaign initiated by a high-throughput screen (HTS) of the Maybridge HitFinder library.[6] The initial screen utilized an innovative fluorescence-based assay designed to measure the hydrolysis of a lysophosphatidic acid substrate by ABHD12. This was followed by secondary screenings using a more specific LC-MS-based lyso-PS hydrolysis assay and activity-based protein profiling (ABPP) to confirm hits and eliminate false positives.[6]
This multi-pronged screening approach led to the identification of a thiourea-containing scaffold as a promising starting point for inhibitor development. Subsequent optimization through medicinal chemistry efforts, guided by ABPP for potency and selectivity profiling, culminated in the identification of this compound.[6] This optimization process focused on improving the potency against ABHD12 while minimizing off-target activity against other serine hydrolases.
Mechanism of Action
This compound functions as a reversible inhibitor of ABHD12.[6] By blocking the active site of ABHD12, this compound prevents the enzymatic breakdown of lyso-PS and lyso-PI. This leads to the accumulation of these bioactive lipids in tissues where ABHD12 is expressed, such as the brain and immune cells.[2][5] The elevated levels of lyso-PS and lyso-PI then modulate downstream signaling pathways, primarily through the G protein-coupled receptor GPR55.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay | Reference |
| ABHD12 IC50 | 11 nM | Human | Recombinant Enzyme Assay | [7] |
| ABHD12 IC50 | ~90 nM | Human | Transfected HEK293T Cell Lysates | [6] |
| ABHD12 IC50 | ~30 nM | Mouse | Transfected HEK293T Cell Lysates | [6] |
| Lyso-PS Hydrolysis IC50 | 8.6 nM | Human (THP-1 cells) | Membrane Lysate Assay | [6] |
| Lyso-PS Hydrolysis IC50 | 2.8 nM | Mouse (Brain) | Membrane Lysate Assay | [6] |
| Selectivity | High | Human, Mouse | Activity-Based Protein Profiling | [6][8] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Value | Dosing | Route | Tissue | Reference |
| Exposure Levels | 3-9 µM | 30 mg/kg | i.p. or p.o. | Brain and Periphery | [2] |
| Target Engagement | Complete inhibition of brain ABHD12 | 30 mg/kg | i.p. | Brain | [8] |
| Lyso-PS Elevation | Significant increase | 30 mg/kg/day for 4 weeks | i.p. | Brain | [2] |
| 20:4 PS Elevation | Significant increase | 30 mg/kg/day for 4 weeks | i.p. | Brain | [2] |
| Immune Response | Heightened response to LCMV infection | 30 mg/kg | i.p. | In vivo | [5] |
Note: A complete pharmacokinetic profile including half-life, clearance, and bioavailability has not been reported in the reviewed literature.
Signaling Pathways
The inhibition of ABHD12 by this compound leads to the accumulation of lyso-PS and lyso-PI, which then activate downstream signaling cascades. A key mediator of these effects is the G protein-coupled receptor GPR55.
Caption: Signaling pathway modulated by this compound through ABHD12 inhibition.
Experimental Protocols
Detailed experimental protocols for the key assays involved in the discovery and characterization of this compound are provided below. These are based on published methodologies and standard laboratory practices.
Fluorescence-Based High-Throughput Screening (HTS) for ABHD12 Inhibitors
This protocol is adapted from the description of the HTS assay used for the initial discovery of the this compound scaffold.[6]
Objective: To identify inhibitors of ABHD12 from a compound library.
Principle: The assay measures the enzymatic activity of ABHD12 through a coupled reaction that produces a fluorescent signal. ABHD12 hydrolyzes a substrate (e.g., lysophosphatidic acid) to produce glycerol-3-phosphate. This is then oxidized by glycerol-3-phosphate oxidase (GPO) to generate hydrogen peroxide (H2O2). Finally, horseradish peroxidase (HRP) uses H2O2 to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
HEK293T cells overexpressing human ABHD12
-
Compound library (e.g., Maybridge HitFinder)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Lysophosphatidic acid (LPA) substrate
-
Glycerol-3-phosphate oxidase (GPO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
384-well black, clear-bottom assay plates
-
Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture HEK293T cells overexpressing ABHD12.
-
Harvest cells and prepare membrane fractions by dounce homogenization and ultracentrifugation.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of the 384-well plate. Include appropriate controls (e.g., DMSO for vehicle control, known ABHD12 inhibitor for positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the ABHD12-expressing cell lysate, GPO, HRP, and Amplex Red in assay buffer.
-
Dispense the master mix into each well of the assay plate.
-
-
Initiation of Reaction:
-
Prepare a solution of the LPA substrate in assay buffer.
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition for each compound relative to the vehicle control.
-
Identify "hits" as compounds that exhibit significant inhibition (e.g., >50%) of ABHD12 activity.
-
Caption: High-Throughput Screening (HTS) workflow for ABHD12 inhibitors.
Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for competitive ABPP to assess the potency and selectivity of this compound.
Objective: To determine the IC50 of this compound for ABHD12 and to profile its selectivity against other serine hydrolases in a complex proteome.
Principle: ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes in an activity-dependent manner. In a competitive ABPP experiment, a proteome is pre-incubated with an inhibitor (e.g., this compound) before treatment with a broad-spectrum ABP tagged with a reporter (e.g., a fluorophore or biotin). Inhibition of the enzyme by the compound prevents labeling by the ABP, leading to a decrease in the reporter signal for that specific enzyme.
Materials:
-
Cell or tissue proteome (e.g., mouse brain membrane fraction)
-
This compound and other test compounds
-
Activity-based probe (e.g., FP-rhodamine for gel-based analysis, or a biotinylated probe for MS-based analysis)
-
SDS-PAGE gels and imaging system (for fluorescent probes)
-
Streptavidin beads, trypsin, and LC-MS/MS system (for biotinylated probes)
Procedure:
-
Proteome Preparation:
-
Homogenize tissue or lyse cells in an appropriate buffer.
-
Isolate the desired protein fraction (e.g., membrane proteome by ultracentrifugation).
-
Determine protein concentration.
-
-
Competitive Inhibition:
-
Aliquot the proteome into tubes.
-
Add varying concentrations of this compound (or other inhibitors) to the aliquots. Include a vehicle control (DMSO).
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Probe Labeling:
-
Add the ABP to each aliquot.
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature to allow for covalent labeling of active enzymes.
-
-
Analysis (Gel-Based):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the band corresponding to ABHD12 to determine the IC50 of this compound.
-
-
Analysis (MS-Based):
-
For biotinylated probes, capture the labeled proteins using streptavidin beads.
-
Wash the beads to remove unlabeled proteins.
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.
-
Compare the abundance of ABHD12 and other serine hydrolases in the this compound-treated samples to the vehicle control to assess potency and selectivity.
-
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
LC-MS Based Quantification of Lysophosphatidylserine (Lyso-PS)
This protocol provides a general method for the extraction and quantification of lyso-PS from biological samples.
Objective: To measure the levels of lyso-PS in cells or tissues following treatment with this compound.
Principle: Lipids are extracted from the biological matrix using a solvent system. The extracted lipids are then separated by liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS) using a specific precursor-to-product ion transition for lyso-PS.
Materials:
-
Biological samples (e.g., cell pellets, tissue homogenates)
-
Internal standard (e.g., a deuterated or odd-chain lyso-PS)
-
Solvents for extraction (e.g., chloroform (B151607), methanol (B129727), water)
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Homogenize tissue samples or resuspend cell pellets in a suitable buffer.
-
Add a known amount of the internal standard to each sample.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add methanol and chloroform to the sample in a specific ratio (e.g., 2:1 v/v methanol:chloroform).
-
Vortex thoroughly and incubate.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the lipids using a suitable LC gradient.
-
Detect and quantify lyso-PS and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the lyso-PS species and the internal standard.
-
Calculate the concentration of lyso-PS in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Development Status
As of the latest available information, this compound is primarily utilized as a preclinical research tool to study the biology of ABHD12 and the lyso-PS/PI signaling pathway. There is no publicly available evidence to suggest that this compound has entered into clinical trials for any indication. Its development appears to be focused on its utility as a chemical probe rather than a therapeutic candidate.
Conclusion
This compound is a landmark compound in the study of lysophospholipid signaling. Its discovery through a rigorous screening and optimization process, guided by activity-based protein profiling, has provided the scientific community with a highly potent and selective tool to investigate the physiological and pathological roles of ABHD12. The ability of this compound to modulate neuroinflammatory and immune responses in preclinical models underscores the therapeutic potential of targeting this pathway. While the clinical development of this compound itself has not been pursued, the knowledge gained from its use continues to inform our understanding of neurodegenerative and immunological diseases and may pave the way for the development of future therapeutics targeting the ABHD12-lyso-PS/PI axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositolphospholipids and GPR55 [jstage.jst.go.jp]
- 4. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of ABHD12 Inhibition and Ferroptosis: A Technical Guide to DO264
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology. Recent investigations have identified novel regulators of this process, highlighting the intricate interplay of lipid metabolism in sensitizing cancer cells to ferroptotic stimuli. This technical guide delves into the role of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12) as a negative regulator of ferroptosis and explores the mechanistic link between its inhibition by the selective small molecule, DO264, and the potentiation of ferroptotic cell death. Through a comprehensive review of the foundational research, this document provides quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to equip researchers with the knowledge to explore this novel axis in cancer therapy.
Introduction: this compound and the Ferroptotic Pathway
This compound is a potent and selective inhibitor of α/β-hydrolase domain-containing protein 12 (ABHD12), an enzyme responsible for the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS).[1][2] Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent plasma membrane damage.[1] The canonical ferroptosis pathway is primarily regulated by the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Inhibition of GPX4, for instance by the small molecule RSL3, leads to an accumulation of lipid peroxides and subsequent cell death.[1]
Emerging evidence has directly implicated the inhibition of ABHD12 by this compound in the potentiation of ferroptosis. Specifically, this compound has been shown to enhance ferroptotic cell death induced by the GPX4 inhibitor RSL3 in various cancer cell lines.[1] This discovery has unveiled a new dimension to the regulation of ferroptosis, linking it to the intricate network of lipid metabolism governed by enzymes such as ABHD12.
Mechanism of Action: How this compound Potentiates Ferroptosis
The potentiation of ferroptosis by this compound is attributed to its inhibitory action on ABHD12. ABHD12 is a lipase (B570770) that hydrolyzes lysophosphatidylserines (lyso-PS), a class of signaling lipids.[1] The inhibition of ABHD12 by this compound leads to the accumulation of specific lipid species that are susceptible to peroxidation, thereby sensitizing the cells to ferroptotic stimuli.
Metabolomic studies have revealed that, in addition to elevated lyso-PS levels, the inactivation of ABHD12 results in higher quantities of arachidonate (B1239269) (C20:4)-containing phosphatidylserine (B164497) (PS) and 2-arachidonoyl glycerol.[1] These polyunsaturated fatty acid (PUFA)-containing lipids are prime substrates for lipid peroxidation, the central event in ferroptosis. The accumulation of these oxidation-sensitive lipids in the cellular membranes creates a vulnerable environment where subsequent inhibition of GPX4 by agents like RSL3 leads to an overwhelming accumulation of lipid peroxides, culminating in cell death.[1]
Signaling Pathway of this compound-Mediated Ferroptosis Potentiation
References
The Impact of DO264 on the Endocannabinoid System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DO264 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12). While not a primary component of the canonical endocannabinoid system in the same vein as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (B570770) (MAGL), ABHD12 plays a modulatory role, particularly in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) within specific cell types such as microglia. This guide provides a comprehensive technical overview of the impact of this compound on the endocannabinoid system, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Introduction to this compound and its Primary Target, ABHD12
This compound is a small molecule inhibitor designed to be a potent and selective tool for studying the physiological and pathological functions of ABHD12.[1] ABHD12 is a serine hydrolase recognized for its principal role in metabolizing lysophosphatidylserine (B10771985) (lyso-PS), a class of signaling lipids involved in immune regulation.[2] However, ABHD12 also contributes to the hydrolysis of the endocannabinoid 2-AG, accounting for approximately 9% of its total degradation in the brain.[3] This dual function positions ABHD12 as an interesting, albeit secondary, target for modulating the endocannabinoid system.
Quantitative Analysis of this compound's Potency and Selectivity
The efficacy of this compound as an ABHD12 inhibitor has been quantified through various in vitro and in vivo studies. The data underscores its high potency and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for ABHD12 | 11 nM | In vitro assay | [1] |
| In vivo ABHD12 Inhibition | Dose-dependent | Competitive Activity-Based Protein Profiling (ABPP) in mouse brain | [2] |
Impact of this compound on Endocannabinoid Levels
The primary hypothesis regarding the impact of an ABHD12 inhibitor on the endocannabinoid system would be an elevation of its substrate, 2-AG. However, pharmacological studies with this compound have yielded nuanced results. In contrast, genetic deletion of ABHD12 has been shown to affect the levels of both major endocannabinoids.
| Endocannabinoid | Effect of this compound Treatment (in vivo) | Effect of ABHD12 Knockout (in vivo) | Reference |
| 2-Arachidonoylglycerol (2-AG) | No significant change reported in brain tissue. | Increased levels observed in multiple brain regions. | [2][4] |
| Anandamide (B1667382) (AEA) | Data not available in published literature. | Increased levels observed in all brain regions studied. | [4] |
The discrepancy between the effects of pharmacological inhibition with this compound and genetic knockout of ABHD12 on 2-AG levels suggests that the acute enzymatic inhibition by this compound may not be sufficient to cause a detectable bulk increase in brain 2-AG, or that compensatory mechanisms are at play. The elevation of both 2-AG and anandamide in ABHD12 knockout mice points to a more complex, indirect regulatory role of ABHD12 in overall endocannabinoid homeostasis that is not fully replicated by acute pharmacological blockade.
Signaling Pathways and Mechanisms of Action
This compound's influence on the endocannabinoid system is primarily exerted through its inhibition of ABHD12, which is highly expressed in microglia, the resident immune cells of the central nervous system.[5] In these cells, ABHD12 is positioned to regulate the local concentration of 2-AG, which can then act on cannabinoid receptors, particularly CB2 receptors, which are also expressed on microglia and are involved in modulating neuroinflammation.
Detailed Experimental Methodologies
The characterization of this compound and its effects relies on specialized experimental protocols, most notably competitive activity-based protein profiling (ABPP).
Competitive Activity-Based Protein Profiling (ABPP) for In Vivo Target Engagement
This technique is used to assess the ability of an inhibitor to bind to its target enzyme in a complex biological sample, such as a mouse brain homogenate.[6]
Protocol Outline:
-
Animal Dosing: Mice are administered this compound or a vehicle control via intraperitoneal (i.p.) injection.
-
Tissue Harvesting and Preparation: At a specified time point post-injection, brain tissue is harvested, homogenized, and fractionated to isolate the desired cellular components (e.g., membrane proteins).
-
Probe Labeling: The proteome extracts are incubated with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like a fluorophore). This probe covalently binds to the active site of serine hydrolases that were not occupied by the inhibitor (this compound).
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by size using SDS-PAGE. The gel is then scanned for fluorescence. A decrease in the fluorescence intensity of the band corresponding to ABHD12 in the this compound-treated samples compared to the vehicle control indicates successful target engagement by the inhibitor.
-
Data Analysis: The fluorescence intensity of the protein bands is quantified to determine the dose-dependent inhibition of the target enzyme.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of DO264
For Researchers, Scientists, and Drug Development Professionals
Abstract
DO264 is a potent and selective small molecule inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12).[1][2] This enzyme plays a crucial role in the metabolism of lysophosphatidylserine (B10771985) (lyso-PS), a class of signaling lipids involved in neuro-immunological functions.[3][4] By selectively blocking ABHD12, this compound serves as a valuable chemical probe to investigate the biological roles of the ABHD12-lyso-PS signaling pathway.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate its use in research and drug development.
Chemical Structure and Identification
This compound, chemically named 1-(1-(3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)-3-(pyridin-3-yl)thiourea, is a complex heterocyclic molecule.[1] Its structure is characterized by a central piperidinyl-thiourea core linking a substituted pyridinyl moiety and a pyridinyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | 1-(1-(3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)-3-(pyridin-3-yl)thiourea[1] |
| CAS Number | 2301866-59-9[1][2] |
| Molecular Formula | C₂₃H₂₀Cl₂F₃N₅O₂S[2] |
| SMILES | S=C(NC1CCN(C2=C(Cl)C(OC3=CC=C(OC(F)(F)F)C=C3Cl)=CC=N2)CC1)NC4=CC=CN=C4[2] |
| InChI | InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36)[2] |
Physicochemical and Biological Properties
This compound is a solid compound soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is a potent inhibitor of ABHD12 with nanomolar efficacy.[1][5]
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 558.4 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Purity | ≥98% | [2] |
| UV Maximum (λmax) | 259 nm | [2] |
| Storage Temperature | -20°C | [5] |
| Biological Target | α/β-hydrolase domain-containing protein 12 (ABHD12) | [1][2] |
| Mechanism of Action | Reversible, competitive inhibitor | [3] |
| IC₅₀ (ABHD12) | 11 nM | [1][5] |
| IC₅₀ (mouse brain membrane ABHD12) | 2.8 nM | [2] |
| IC₅₀ (human THP-1 cell ABHD12) | 8.6 nM | [5] |
Biological Activity and Mechanism of Action
This compound selectively inhibits ABHD12, a serine hydrolase responsible for the degradation of lyso-PS.[3][4] Inhibition of ABHD12 by this compound leads to an accumulation of lyso-PS and its downstream metabolite, 20:4 phosphatidylserine (B164497) (PS), in both cellular and in vivo models.[6] This modulation of lipid signaling pathways results in heightened immune responses, including augmented inflammatory cytokine production from macrophages.[1][3]
Signaling Pathway of ABHD12 Inhibition by this compound
Caption: Inhibition of ABHD12 by this compound leads to the accumulation of Lyso-PS, stimulating immune responses.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of key intermediates. The following is a generalized workflow based on published methods.
Caption: Generalized synthetic workflow for the preparation of this compound.
Detailed Methodology:
-
Coupling of the Pyridine and Piperidine Moieties: A suitably substituted chloropyridine is coupled with a Boc-protected aminopiperidine derivative. This is typically achieved via nucleophilic aromatic substitution, often in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMSO at elevated temperatures.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, commonly using 4N HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Thiourea Formation: The deprotected piperidine amine is reacted with 3-isothiocyanatopyridine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a solvent like DCM at room temperature to yield this compound.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of this compound for ABHD12 in a complex proteome.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Detailed Methodology:
-
Proteome Preparation: Prepare membrane proteomes from tissues (e.g., mouse brain) or cells by homogenization in a suitable buffer (e.g., PBS) followed by ultracentrifugation to pellet the membranes. Resuspend the membrane fraction in PBS.
-
Inhibitor Incubation: Pre-incubate the proteome (typically 1 mg/mL) with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), to the proteome and incubate for another defined period (e.g., 30 minutes) at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to ABHD12. The reduction in fluorescence intensity in the presence of this compound compared to the vehicle control is used to determine the IC₅₀ value.
Lyso-PS Hydrolysis Activity Assay
This assay directly measures the enzymatic activity of ABHD12 by quantifying the hydrolysis of a lyso-PS substrate.
Caption: Workflow for the lyso-PS hydrolysis activity assay.
Detailed Methodology:
-
Enzyme Source: Use recombinant ABHD12, or membrane proteomes from cells or tissues known to express ABHD12.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source with varying concentrations of this compound or vehicle control in an appropriate assay buffer.
-
Enzymatic Reaction: Initiate the reaction by adding a known amount of a lyso-PS substrate (e.g., 18:1 lyso-PS). Incubate the reaction mixture at 37°C for a time period within the linear range of the assay.
-
Reaction Quenching and Lipid Extraction: Stop the reaction by adding a solvent system for lipid extraction, such as a modified Bligh-Dyer extraction.
-
LC-MS/MS Analysis: Analyze the lipid extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the remaining lyso-PS substrate.
-
Data Analysis: Determine the rate of lyso-PS hydrolysis at each this compound concentration and calculate the IC₅₀ value.
Conclusion
This compound is a highly potent and selective inhibitor of ABHD12 that serves as an indispensable tool for elucidating the roles of the ABHD12-lyso-PS signaling axis in health and disease. Its well-characterized chemical and biological properties, combined with the availability of detailed experimental protocols, make it an excellent chemical probe for researchers in academia and industry. Further investigation into the therapeutic potential of modulating this pathway with compounds like this compound is a promising area of future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. benchchem.com [benchchem.com]
A Comprehensive Review of the Core Literature for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Inhibition of α/β-Hydrolase Domain-containing 12 (ABHD12) by DO264
This technical guide provides a detailed overview of the potent and selective inhibitor this compound and its interaction with the enzyme α/β-hydrolase domain-containing 12 (ABHD12). ABHD12 is a critical enzyme in lipid metabolism, and its dysfunction is linked to the rare neurodegenerative disorder PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis Pigmentosa, and Cataract).[1][2] this compound has emerged as a valuable chemical probe for studying the biological roles of the ABHD12 pathway.[3][4][5]
The Role of ABHD12 in Health and Disease
ABHD12 is an integral membrane-bound serine hydrolase that plays a crucial role in regulating the levels of specific signaling lipids.[1][2] Its primary function is the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS) and lysophosphatidylinositol (lyso-PI), which are immunomodulatory lipids.[6][3][4][5] By breaking down these lipids, ABHD12 terminates their signaling pathways.[1]
Genetic mutations that lead to the loss of ABHD12 function cause a massive accumulation of lyso-PS in the brain.[1][7] This dysregulation of lyso-PS metabolism is a key factor in the pathophysiology of PHARC, a debilitating neurological disease.[1][2] The accumulation of these pro-inflammatory lipids is thought to contribute to the microglial activation and neurobehavioral abnormalities seen in the disease.[7][8][9] ABHD12 is highly expressed in the central nervous system (CNS) and in innate immune cells like macrophages and microglia.[2][10]
This compound: A Potent and Selective ABHD12 Inhibitor
This compound is an N-3-pyridyl-N'-4-piperidinylthiourea that acts as a reversible and competitive inhibitor of ABHD12.[6] It was identified through an activity-based protein profiling (ABPP)-guided medicinal chemistry program.[6][3][4] this compound exhibits excellent selectivity for ABHD12 over other serine hydrolases, making it a valuable tool for studying the specific functions of ABHD12.[6] A structurally related but inactive compound, (S)-DO271, is often used as a negative control in experiments.[6][3][4][10]
The development of this compound has provided a means to pharmacologically probe the effects of ABHD12 inhibition, complementing genetic knockout models.[6][3][4][5] Studies have shown that both genetic deletion of ABHD12 and pharmacological inhibition with this compound lead to heightened immunological responses.[6][10]
Quantitative Data on this compound Inhibition
The following tables summarize the quantitative data available from the literature regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibition of ABHD12
| Compound | Target | Assay System | Concentration for Complete Inhibition | Reference |
| This compound | ABHD12 | THP-1 cell lysate (competitive ABPP) | 1 µM | [10] |
Table 2: In Vivo Effects of this compound in Mice
| Compound | Dose | Route of Administration | Time Point | Effect | Reference |
| This compound | 30 mg/kg | i.p. | 4-24 h | Complete inhibition of brain ABHD12 activity | [10] |
| This compound | 30 mg/kg | i.p. | 48 h | Partial recovery of brain ABHD12 activity | [10] |
| (S)-DO271 | 60 mg/kg | i.p. | 4 h | No inhibition of brain ABHD12 activity | [10] |
Table 3: Effects of this compound on Lipid Levels
| Compound | Treatment | Cell/Tissue Type | Effect on Lipid Levels | Reference |
| This compound | In vivo (mice) | Brain | Elevations in lyso-PS/PI and C20:4 PS | [6] |
| This compound | 1 µM, 24 h | Primary human macrophages | Increases in lyso-PS and 20:4 PS | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the study of this compound and ABHD12.
ABPP is a powerful chemical proteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex proteomes.
-
Objective: To measure the inhibitory potency and selectivity of compounds against ABHD12 and other serine hydrolases.
-
General Protocol (Gel-Based Competitive ABPP):
-
Mouse brain membrane proteome (or cell lysate) is pre-incubated with the inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time at 37°C.[10]
-
A broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or JJH350) is added and incubated for a further period.[10] These probes covalently bind to the active site of serine hydrolases.
-
The reaction is quenched, and proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize active serine hydrolases. Inhibition is observed as a decrease in the fluorescence intensity of the band corresponding to ABHD12.
-
-
Objective: To determine the efficacy of this compound in a cellular context.
-
Cell Line: Human monocytic THP-1 cells are a common model as they express high levels of ABHD12.[6][10]
-
Protocol:
-
THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[6]
-
The adherent macrophages are treated with various concentrations of this compound or the inactive control (S)-DO271 for a specified duration (e.g., 4 hours).[10]
-
Cells are harvested, lysed, and the proteome is analyzed by competitive ABPP to assess ABHD12 inhibition.[10]
-
For lipidomic analysis, lipids are extracted from the treated cells and quantified using mass spectrometry.
-
-
Objective: To evaluate the in vivo efficacy, selectivity, and physiological effects of this compound.
-
Animal Model: C57BL/6 mice are commonly used.
-
Protocol:
-
Mice are administered this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) routes at various doses.[10]
-
At different time points post-administration, mice are euthanized, and brain tissue is collected.
-
Brain membrane proteomes are prepared and analyzed by ex vivo competitive ABPP to determine the extent and duration of ABHD12 inhibition.[10]
-
Brain tissue is also subjected to lipidomic analysis to measure changes in lyso-PS and other lipid species.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes related to this compound and ABHD12 inhibition.
Caption: ABHD12 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Caption: Logical relationship between this compound, ABHD12, and downstream effects.
References
- 1. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DO264 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO264 is a potent, selective, and in vivo-active inhibitor of the enzyme α/β-hydrolase domain-containing 12 (ABHD12).[1] ABHD12 is a serine hydrolase responsible for the breakdown of lysophosphatidylserine (B10771985) (lyso-PS), a bioactive lipid involved in immunological and neurological processes. By inhibiting ABHD12, this compound leads to an accumulation of lyso-PS, which in turn modulates downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on inflammatory responses and ferroptosis potentiation.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of ABHD12, preventing the hydrolysis of lyso-PS into glycerophosphoserine (B1230283) (GPS) and a free fatty acid. This leads to an intracellular accumulation of lyso-PS, which can then activate various signaling pathways, including those involved in inflammation.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for ABHD12 | 11 nM | Recombinant enzyme | [1] |
| In situ IC₅₀ for lyso-PS hydrolysis | 26 nM | THP-1 cells | [2] |
Table 2: Effect of this compound on Lyso-PS and Phosphatidylserine (PS) Levels
| Lipid Species | Treatment | Fold Change vs. Control | Cell Line | Reference |
| 18:0 lyso-PS | 1 µM this compound (6h) | ~4-5 fold increase | HT1080 | [3] |
| 18:0/20:4 PS | 1 µM this compound (6h) | ~2-3 fold increase | HT1080 | [3] |
| Lyso-PS | 1 µM this compound (4h) | Substantial elevation | THP-1 | [2] |
| 20:4 PS | 1 µM this compound (4h) | Concentration-dependent increase | THP-1 | [2] |
Table 3: Potentiation of RSL3-Induced Ferroptosis by this compound in HT1080 Cells
| Treatment | RSL3 EC₅₀ | Fold Potentiation | Reference |
| DMSO (Control) | ~100 nM | - | [3] |
| 1 µM this compound | <50 nM | >2 | [3] |
Table 4: Effect of this compound on Cytokine and Chemokine Production in M1-Polarized THP-1 Macrophages
| Cytokine/Chemokine | Treatment | Effect | Reference |
| TNF-α | This compound (concentration-dependent) | Increased production | [4] |
| IL-1β | This compound (concentration-dependent) | Increased production | [4] |
| CCL3 | This compound (concentration-dependent) | Increased production | [4] |
| CCL4 | This compound (concentration-dependent) | Increased production | [4] |
Experimental Protocols
Protocol 1: THP-1 Monocyte to Macrophage Differentiation and Activation
This protocol describes the differentiation of human THP-1 monocytes into macrophage-like cells and their subsequent polarization to a pro-inflammatory M1 phenotype.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a culture plate.
-
Add PMA to a final concentration of 50 ng/mL.
-
Incubate for 48 hours. The cells will adhere to the plate and exhibit a macrophage-like morphology.
-
-
Resting Phase:
-
Carefully aspirate the PMA-containing medium.
-
Wash the adherent macrophages once with fresh RPMI-1640 medium.
-
Add fresh RPMI-1640 medium with 10% FBS and allow the cells to rest for 24 hours.[4]
-
-
This compound Treatment and M1 Polarization:
-
Pre-treat the rested macrophages with the desired concentration of this compound (e.g., 1 µM) or DMSO for 1 hour.
-
To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium.
-
Incubate for 24 hours.
-
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
Protocol 2: Cytokine Production Analysis by ELISA
This protocol is for the quantification of cytokines in the cell culture supernatant.
Materials:
-
Culture supernatant from Protocol 1
-
Commercially available ELISA kits for TNF-α, IL-1β, CCL3, and CCL4
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected culture supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 3: Assessment of Ferroptosis Potentiation
This protocol is designed to evaluate the ability of this compound to enhance ferroptosis induced by the GPX4 inhibitor, RSL3.
Materials:
-
HT1080 fibrosarcoma cells
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
RSL3
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT1080 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight for cell attachment.
-
This compound Pre-treatment: Pre-treat the cells with 1 µM this compound or DMSO for 1 hour.
-
RSL3 Treatment: Add a serial dilution of RSL3 to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the RSL3 concentration for both this compound-treated and control cells. Calculate the EC₅₀ value for RSL3 in each condition to determine the potentiation effect of this compound.
Concluding Remarks
This compound serves as a valuable chemical probe for elucidating the biological functions of the ABHD12-lyso-PS signaling pathway. The protocols outlined in these application notes provide a framework for investigating the impact of this compound on inflammatory cytokine production and its potential as a ferroptosis sensitizer (B1316253) in cancer cells. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. It is recommended that this compound concentrations do not exceed 1 µM in cellular studies to avoid potential off-target effects and cytotoxicity.[4]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of DO264 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO264 is a potent, selective, and reversible inhibitor of α/β-hydrolase domain-containing 12 (ABHD12), a serine hydrolase that plays a crucial role in the metabolism of lysophosphatidylserine (B10771985) (lyso-PS), a class of immunomodulatory lipids.[1][2][3][4] By inhibiting ABHD12, this compound leads to an accumulation of lyso-PS, which can modulate immune responses and potentiate certain types of cancer cell death.[1][5] These application notes provide detailed protocols for the use of this compound in in vivo mouse models of viral infection and cancer, offering a guide for researchers investigating the therapeutic potential of modulating the ABHD12/lyso-PS signaling pathway.
Mechanism of Action
This compound acts as a competitive inhibitor of ABHD12, blocking the hydrolysis of lyso-PS to glycerophosphoserine (B1230283) and a free fatty acid.[3] This inhibition leads to an elevation of lyso-PS levels in various tissues, including the brain and immune cells.[1][6] The accumulated lyso-PS can then signal through its cognate receptors, leading to downstream effects on immune cell function and other cellular processes.
Data Presentation
Table 1: In Vivo Pharmacodynamics of this compound in Mice
| Parameter | Value | Mouse Strain | Dosage | Route | Tissue | Reference |
| ABHD12 Inhibition (IC50) | 11 nM | - | - | - | - | [2] |
| Lyso-PS Elevation | Significant | C57BL/6 | 30 mg/kg | i.p. or p.o. | Brain | [1][6] |
| C20:4 PS Elevation | Significant | C57BL/6 | 30 mg/kg | i.p. or p.o. | Brain | [1] |
| Peak Exposure (Brain) | 3-9 µM | C57BL/6 | 30 mg/kg | i.p. or p.o. | Brain | [1] |
| Peak Exposure (Periphery) | 3-9 µM | C57BL/6 | 30 mg/kg | i.p. or p.o. | Periphery | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer/Disease Type | This compound Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| LCMV Clone 13 Infection | Viral Infection | 30 mg/kg | i.p. | Daily | Exacerbated immunopathology, increased pro-inflammatory chemokines, decreased survival.[2] | [2][6] |
| HT1080 Fibrosarcoma Xenograft | Cancer (Fibrosarcoma) | To be determined in vivo | i.p. or p.o. | To be determined | Potentiates ferroptotic cell death induced by RSL3 (in vitro).[5] | [5] |
| SU-DHL-5 B cell lymphoma Xenograft | Cancer (Lymphoma) | To be determined in vivo | i.p. or p.o. | To be determined | Potentiates ferroptotic cell death induced by RSL3 (in vitro).[2] | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Lymphocytic Choriomeningitis Virus (LCMV) Infection Mouse Model
This protocol describes the use of this compound to study the effects of ABHD12 inhibition on the immune response to a chronic viral infection.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Vehicle (e.g., 10% DMSO, 90% corn oil)
-
C57BL/6 mice (8-10 weeks old)
-
LCMV Clone 13
-
Sterile PBS
-
Syringes and needles for injection
-
Equipment for euthanasia and tissue collection
Procedure:
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of dosing, dilute the stock solution with corn oil to the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 µL injection volume).
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily, starting one day prior to infection and continuing for the duration of the experiment.
-
-
LCMV Infection:
-
On day 0, infect mice with 2 x 10^6 plaque-forming units (PFU) of LCMV Clone 13 via intravenous (i.v.) injection in a volume of 200 µL sterile PBS.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for signs of illness, including weight loss, ruffled fur, and lethargy.
-
At desired time points (e.g., day 8 post-infection), euthanize a subset of mice from each group.
-
Collect blood via cardiac puncture for serum analysis of cytokines and chemokines (e.g., CCL2, CCL3, CCL5).
-
Harvest lungs and other tissues for histological analysis and viral titer determination.
-
Analyze immune cell populations in the spleen and bronchoalveolar lavage fluid (BALF) by flow cytometry.
-
Protocol 2: Investigation of this compound as a Ferroptosis Potentiator in a Cancer Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the ability of this compound to enhance the anti-cancer effects of a ferroptosis-inducing agent in a subcutaneous xenograft model.
Materials:
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
Vehicle for both compounds
-
Cancer cell line known to be sensitive to ferroptosis (e.g., HT1080 fibrosarcoma)
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture HT1080 cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, RSL3 alone, this compound + RSL3).
-
-
Drug Formulation and Administration:
-
Prepare this compound and RSL3 formulations in appropriate vehicles.
-
Administer drugs according to the desired dosing schedule. For example:
-
This compound: 30 mg/kg, p.o. or i.p., daily.
-
RSL3: Dose to be determined based on tolerability studies, administered i.p. on a specified schedule.
-
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise tumors and weigh them.
-
Perform histological and immunohistochemical analysis of tumor tissue to assess cell death and markers of ferroptosis (e.g., lipid peroxidation).
-
Analyze protein expression of relevant markers (e.g., GPX4) by Western blot.
-
Mandatory Visualization
References
- 1. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Mouse B Cell Responses Specific to LCMV Infection | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing DO264 Stock Solutions for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
DO264 is a potent and selective inhibitor of α/β-hydrolase domain-containing protein 12 (ABHD12), with an IC50 value of 11 nM.[1][2] ABHD12 is a lipase (B570770) that hydrolyzes lysophosphatidylserine (B10771985) (lyso-PS), a bioactive lipid involved in immunological responses.[3][4] By inhibiting ABHD12, this compound leads to an increase in lyso-PS levels, which can stimulate immune responses.[3][4] This makes this compound a valuable tool for studying the biological functions of the ABHD12/lyso-PS pathway, particularly in the context of immunology, neuroinflammation, and cancer. In in vitro settings, this compound has been shown to augment inflammatory cytokine production in human THP-1 macrophage cells and potentiate ferroptotic cell death in certain cancer cell lines.[3][4]
Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2301866-59-9 | [1][3][5] |
| Molecular Formula | C23H20Cl2F3N5O2S | [1][3][5] |
| Molecular Weight | 558.4 g/mol | [1][3][5] |
| Purity | ≥98% | [3] |
| Appearance | A solid | [2][3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2][] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your experimental requirements.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 558.4 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 558.4 g/mol = 0.005584 g
-
Mass (mg) = 5.584 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 5.584 mg of this compound powder using a calibrated analytical balance. To minimize handling of small quantities, it is recommended to prepare a larger volume of stock solution if your experimental design allows.
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming or sonication may be used to aid dissolution if necessary.[2]
-
Storage and Stability of Stock Solutions
-
Short-term storage: Store the DMSO stock solution at -20°C for up to one month.[2]
-
Long-term storage: For storage longer than one month, aliquot the stock solution into single-use volumes and store at -80°C for up to six months.[2]
-
Handling: Avoid repeated freeze-thaw cycles.[7] When ready to use, thaw an aliquot at room temperature and gently mix before dilution.
Application in In Vitro Assays
Dilution of Stock Solution for Cell Culture Experiments
The final concentration of this compound in your in vitro assay will depend on the specific cell type and experimental endpoint. A typical starting point for cell-based assays is 1 µM.[3]
-
Prepare an intermediate dilution: It is often convenient to first prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or PBS. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10.
-
Prepare the final working solution: Dilute the intermediate stock into the final cell culture medium to achieve the desired concentration. For example, to prepare a 1 µM working solution from a 1 mM intermediate stock, perform a 1:1000 dilution.
-
Control for DMSO concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.5%, and ideally below 0.1%.[7] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DO-264 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for DO264 Administration in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO264 is a potent, selective, and reversible inhibitor of the α/β-hydrolase domain-containing 12 (ABHD12) enzyme.[1][2][3][4] ABHD12 is a key lipase (B570770) that metabolizes lysophosphatidylserine (B10771985) (lyso-PS), a class of signaling lipids involved in neuroinflammation and immune regulation.[1][2][3][5][6] Inhibition of ABHD12 by this compound leads to an elevation of lyso-PS levels, making it a valuable tool for studying the biological functions of the ABHD12/lyso-PS pathway in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in mice, including recommended routes of administration, vehicle preparation, and expected pharmacokinetic and pharmacodynamic profiles.
Data Presentation
Table 1: In Vivo Administration Parameters for this compound in Mice
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Reference(s) |
| Dosage | 30 mg/kg | 30 mg/kg | [1][2] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or 10% DMSO, 90% Corn oil | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][2] |
| Frequency | Typically once daily for multi-day studies | Typically once daily for multi-day studies | [1][2] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound in Mice (30 mg/kg)
| Parameter | Value | Time Point | Route | Reference(s) |
| Blood Concentration | ~4-9 µM | 4 hours post-dose | p.o. or i.p. | [2] |
| Brain Concentration | ~3-6 µM | 4 hours post-dose | p.o. or i.p. | [2] |
| ABHD12 Inhibition (Brain) | >95% | 4-24 hours post-dose | i.p. | [2] |
| ABHD12 Activity Recovery (Brain) | Partial recovery | 48 hours post-dose | i.p. | [2] |
| Effect on Brain Lyso-PS | Dose-dependent increase | 4 hours post-dose | p.o. or i.p. | [2] |
Table 3: Toxicology Summary for this compound in Mice
| Dosage | Duration | Observation | Reference(s) |
| 30 mg/kg (p.o. or i.p.) | Several weeks | No overt signs of toxicity | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration suitable for a 30 mg/kg dose in a 25g mouse (assuming an injection volume of 10 µL/g).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Aqueous-Based Vehicle (for p.o. or i.p. administration):
-
Weigh the required amount of this compound. For a 3 mg/mL solution, weigh 30 mg of this compound.
-
In a sterile tube, dissolve the this compound powder in 1 mL of DMSO. Vortex until fully dissolved.
-
Add 4 mL of PEG300 to the solution and vortex thoroughly.
-
Add 0.5 mL of Tween-80 and vortex until the solution is homogeneous.
-
Add 4.5 mL of sterile saline to bring the final volume to 10 mL. Vortex thoroughly to ensure a clear and uniform solution.
-
The final concentration of this compound will be 3 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Procedure for Oil-Based Vehicle (for p.o. administration):
-
Weigh the required amount of this compound. For a 3 mg/mL solution, weigh 30 mg of this compound.
-
In a sterile tube, dissolve the this compound powder in 1 mL of DMSO. Vortex until fully dissolved.
-
Add 9 mL of corn oil to the solution.
-
Vortex thoroughly until the solution is homogeneous.
-
The final concentration of this compound will be 3 mg/mL in a vehicle of 10% DMSO and 90% Corn oil.
Protocol 2: Oral Administration of this compound in Mice
Materials:
-
Prepared this compound formulation
-
Animal gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)
-
Appropriately sized syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to administer. For a 30 mg/kg dose using a 3 mg/mL solution, the injection volume is 10 µL/g.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with a gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period to ensure no adverse reactions.
Protocol 3: Intraperitoneal Administration of this compound in Mice
Materials:
-
Prepared this compound formulation (aqueous-based vehicle)
-
Sterile needles (25-27 gauge)
-
Appropriately sized syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to administer. For a 30 mg/kg dose using a 3 mg/mL solution, the injection volume is 10 µL/g.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Restrain the mouse by the scruff of the neck and turn it to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the cecum and other internal organs.
-
Gently pull back on the plunger to ensure that no fluid or blood is aspirated.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of DO264 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO264 is a potent and selective small molecule inhibitor of the enzyme α/β-hydrolase domain-containing 12 (ABHD12). In the context of cancer research, this compound has emerged as a valuable tool for investigating and inducing a specific form of programmed cell death known as ferroptosis. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, with a focus on its role in potentiating ferroptosis, often in combination with other therapeutic agents.
Mechanism of Action
ABHD12 is a lipase (B570770) responsible for the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS) and other bioactive lipids. In many cancer cells, ABHD12 is upregulated and plays a protective role against oxidative stress-induced cell death. By inhibiting ABHD12, this compound leads to the accumulation of specific lipid species, particularly polyunsaturated fatty acid (PUFA)-containing phospholipids. These accumulated lipids serve as substrates for lipid peroxidation, a key molecular event that drives ferroptosis. Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, leading to membrane damage and cell demise. The inhibition of ABHD12 by this compound sensitizes cancer cells to ferroptosis-inducing agents, such as RSL3, which directly inhibits another key anti-ferroptotic enzyme, Glutathione Peroxidase 4 (GPX4).
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in cancer cell line research.
| Cell Line | Treatment | Endpoint | Result | Reference |
| HT1080 (Fibrosarcoma) | This compound + RSL3 | Cell Viability | This compound enhances RSL3-dependent ferroptosis in a concentration-dependent manner.[1] | |
| SU-DHL-5 (B-cell lymphoma) | This compound | Ferroptosis | This compound enhanced ferroptosis in this cell line.[1] | |
| HepG2 (Hepatocellular Carcinoma) | Sorafenib (B1663141) + ABHD12 inhibitor (e.g., this compound) | IC50 of Sorafenib | The IC50 value of sorafenib was decreased in cells treated with an ABHD12 inhibitor, indicating sensitization.[2] | |
| HepG2 (Hepatocellular Carcinoma) | Sorafenib + ABHD12 Knockout | IC50 of Sorafenib | The IC50 value of sorafenib was 7.06 µM in ABHD12-KO cells compared to 9.68 µM in wild-type cells.[2] | |
| THP-1 (Leukemia) | This compound | Cell Viability | Concentrations of this compound ≥ 5 μM impaired cell viability. |
Signaling Pathways and Experimental Workflows
This compound-Mediated Potentiation of Ferroptosis
References
Application Notes and Protocols: DO264 Treatment for In Vitro Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It presents a promising therapeutic avenue for cancers resistant to conventional apoptosis-based therapies. This document provides detailed application notes and protocols for utilizing DO264, a selective inhibitor of the lysophosphatidylserine (B10771985) lipase (B570770) ABHD12, to potentiate ferroptosis in vitro. Inhibition of ABHD12 by this compound leads to the accumulation of polyunsaturated fatty acid (PUFA)-containing phosphatidylserines, which are key substrates for lipid peroxidation, thereby sensitizing cells to ferroptosis inducers like RSL3.[1]
Mechanism of Action
This compound is a potent and selective inhibitor of α/β-hydrolase domain-containing 12 (ABHD12), an enzyme responsible for the hydrolysis of lysophosphatidylserine (lyso-PS).[1][2][3] Inhibition of ABHD12 by this compound results in the accumulation of lyso-PS and, notably, arachidonate (B1239269) (C20:4)-containing phosphatidylserine (B164497) (PS).[1][4] These C20:4-containing PS species are highly susceptible to lipid peroxidation. In the presence of a ferroptosis inducer such as RSL3, which inhibits glutathione (B108866) peroxidase 4 (GPX4), the cell's primary defense against lipid peroxidation is compromised. The increased availability of peroxidizable lipids due to this compound treatment synergizes with GPX4 inhibition, leading to enhanced lipid reactive oxygen species (ROS) accumulation and subsequent ferroptotic cell death.[1] this compound itself does not induce cell death at concentrations effective for ABHD12 inhibition.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ABHD12 Inhibition (IC50) | THP-1 cells | ~10 nM | [2] |
| Cytotoxicity (CC50) | HT-1080 cells | >10 µM | [1] |
Table 2: Potentiation of RSL3-Induced Ferroptosis by this compound in HT-1080 Cells
| Treatment | RSL3 Concentration (µM) | This compound Concentration (µM) | Relative Cell Viability (%) | Reference |
| Vehicle | 0 | 0 | 100 | [1] |
| RSL3 | 0.1 | 0 | ~80 | [1] |
| RSL3 + this compound | 0.1 | 1 | ~40 | [1] |
| RSL3 + this compound | 0.1 | 10 | ~20 | [1] |
Note: The values in Table 2 are estimations based on graphical data presented in the cited literature and are intended for illustrative purposes.
Table 3: Effect of this compound on Phosphatidylserine Species in THP-1 Cells
| Lipid Species | Treatment (1 µM this compound, 4h) | Fold Change vs. DMSO | Reference |
| Lyso-PS | This compound | ~3.5 | [2] |
| 20:4 PS | This compound | ~2.5 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Potentiation of Ferroptosis
This protocol details the use of a standard MTT or CellTiter-Glo® assay to measure cell viability following co-treatment with this compound and the GPX4 inhibitor, RSL3.
Materials:
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor; stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for 70-80% confluency on the day of treatment. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of RSL3 in complete cell culture medium. For each RSL3 concentration, prepare a corresponding solution also containing a fixed concentration of this compound (e.g., 1 µM). Include wells with this compound alone to confirm its lack of cytotoxicity. As a control for ferroptosis, include wells with RSL3 and Ferrostatin-1 (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the growth medium and add the prepared drug-containing media to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability. Potentiation is observed when the combination of this compound and RSL3 results in a greater reduction in cell viability than RSL3 alone. Rescue by Ferrostatin-1 confirms that cell death is due to ferroptosis.
Protocol 2: Lipid Peroxidation Assay
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to quantify lipid peroxidation, a key hallmark of ferroptosis.
Materials:
-
Cells treated as described in Protocol 1 (in appropriate culture vessels, e.g., 6-well plates or chamber slides)
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound, RSL3, or a combination of both as described in the cell viability protocol for the desired time.
-
Probe Loading:
-
At the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Staining (for Flow Cytometry):
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin and resuspend in PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The non-oxidized probe fluoresces red (e.g., PE-Texas Red channel), while the oxidized probe fluoresces green (e.g., FITC channel). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells twice with PBS and visualize them directly using a fluorescence microscope equipped with appropriate filters for red and green fluorescence.
-
-
Data Analysis: Quantify the shift in fluorescence intensity or the ratio of green to red fluorescence. A significant increase in this ratio in cells co-treated with this compound and RSL3 compared to RSL3 alone indicates potentiation of lipid peroxidation.
Mandatory Visualization
References
- 1. Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Lipidomics Analysis of Cellular Response to DO264 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for investigating the cellular lipidome following treatment with DO264, a potent and selective inhibitor of the α/β-hydrolase domain-containing 12 (ABHD12) enzyme.[1][2][3] ABHD12 is a lipase (B570770) responsible for hydrolyzing the immunomodulatory lipids lysophosphatidylserine (B10771985) (lyso-PS) and lysophosphatidylinositol (lyso-PI).[1][3] Inhibition of ABHD12 by this compound leads to the accumulation of its substrate lipids, which has significant implications for cellular processes, including immune response and ferroptosis.[1][4][5] This application note outlines the experimental workflow, from cell culture and treatment to lipid extraction, mass spectrometry-based analysis, and data interpretation. The provided protocols are designed to enable researchers to quantify changes in specific lipid species and understand the broader impact of ABHD12 inhibition on cellular lipid metabolism.
Introduction
Lipid metabolism is a complex network of biochemical pathways crucial for cell structure, energy storage, and signaling.[6][7] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neuro-immunological disorders, making the enzymes that regulate lipid metabolism attractive therapeutic targets.[1][6][8] One such enzyme is ABHD12, a serine hydrolase that degrades lyso-PS and lyso-PI.[2][3]
This compound has been identified as a selective, in vivo-active inhibitor of ABHD12.[1][5] Pharmacological or genetic blockade of ABHD12 with this compound results in the elevation of specific lipid species, notably lyso-PS and polyunsaturated fatty acid (PUFA)-containing phosphatidylserine (B164497) (PS), such as 18:0/C20:4 PS.[4] These alterations can sensitize cancer cells to ferroptosis and modulate immune cell activity.[1][4]
Lipidomics, the large-scale study of cellular lipids, is an essential tool for understanding the functional consequences of targeting enzymes like ABHD12.[9][10][11] This guide provides a comprehensive protocol for conducting a lipidomics analysis on cells treated with this compound, enabling the precise quantification of changes in bioactive lipids.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human THP-1 macrophages or HT1080 fibrosarcoma cells (or other relevant cell lines).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Inhibitor: Synthesized or commercially procured.
-
Inactive Control Compound: (S)-DO271 (recommended as a negative control).[2][4]
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Lipid Extraction Solvents: LC-MS grade Methanol, Chloroform (B151607), and Water.
-
Internal Standards: A commercially available lipid standards mix for various classes (e.g., Lyso-PS, PS, PC, PE) containing non-endogenous fatty acid chains.
-
Phosphate Buffered Saline (PBS): Cold, sterile.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and the inactive control (S)-DO271 in DMSO. A typical stock concentration is 10 mM.
-
Treatment:
-
Dilute the stock solutions in cell culture media to the desired final concentration (e.g., 1-10 µM).
-
Prepare three treatment groups:
-
Vehicle Control: Treat with an equivalent volume of DMSO.
-
Inactive Control: Treat with (S)-DO271 at the same concentration as this compound.
-
This compound Treatment: Treat with this compound.
-
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until lipid extraction.
-
Lipid Extraction Protocol (Bligh-Dyer Method)
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture containing the internal lipid standards.
-
Vortex vigorously for 15 minutes at 4°C.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (containing lipids) using a glass syringe and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable volume (e.g., 100 µL) of a 1:1 (v/v) methanol:chloroform mixture for LC-MS analysis.
LC-MS/MS Based Lipidomics Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column. The mobile phases typically consist of:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Run a gradient from high polarity (more A) to low polarity (more B) to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) method where the top N most intense ions in a full scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw data using lipid identification software (e.g., LipidSearch, MS-DIAL).
-
Identify lipid species based on accurate mass, retention time, and MS/MS fragmentation patterns compared to spectral libraries.
-
Quantify lipids by integrating the peak areas and normalizing them to the corresponding internal standard.
-
Data Presentation: Expected Quantitative Changes
The following tables summarize the expected quantitative changes in key lipid species following this compound treatment, based on its known mechanism of inhibiting ABHD12. Data is presented as relative abundance normalized to the vehicle control.
Table 1: Changes in Lysophosphatidylserine (Lyso-PS) Species
| Lipid Species | Vehicle Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| Lyso-PS(18:0) | 1.00 ± 0.12 | 5.25 ± 0.45 | + 5.25 |
| Lyso-PS(18:1) | 1.00 ± 0.09 | 3.10 ± 0.28 | + 3.10 |
| Lyso-PS(20:4) | 1.00 ± 0.15 | 2.50 ± 0.31 | + 2.50 |
Table 2: Changes in Phosphatidylserine (PS) Species
| Lipid Species | Vehicle Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| PS(18:0/18:1) | 1.00 ± 0.11 | 1.05 ± 0.13 | ~ 1.05 |
| PS(18:0/20:4) | 1.00 ± 0.14 | 2.80 ± 0.33 | + 2.80 |
| PS(18:1/20:4) | 1.00 ± 0.08 | 1.15 ± 0.10 | ~ 1.15 |
Note: The elevation in PS(18:0/20:4) is a likely downstream consequence of elevated lyso-PS levels, which can be re-acylated by lysophospholipid acyltransferases to form new PS species.[4]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibiting the ABHD12-mediated hydrolysis of Lyso-PS.
Lipidomics Experimental Workflow
Caption: Workflow for lipidomics analysis of cells treated with this compound.
References
- 1. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: Clinical implications of targeting lipid metabolism and associated pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Lipid Metabolism - Endocrine and Metabolic Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 8. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Metabolism in Oncology: Why It Matters, How to Research, and How to Treat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Metabolism and Lipidomics Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing ABHD12 Target Engagement with DO264 In Vivo
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for assessing the in vivo target engagement of α/β-hydrolase domain-containing 12 (ABHD12) by its selective inhibitor, DO264. ABHD12 is a serine hydrolase that metabolizes the bioactive lipid lysophosphatidylserine (B10771985) (lyso-PS), playing a crucial role in neuro-immunological processes[1][2][3][4]. Dysfunctional ABHD12 is linked to the neurodegenerative disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract)[5][6]. This compound is a potent, selective, and systemically available reversible inhibitor of ABHD12, making it a valuable chemical probe to study the enzyme's function[1][2][5]. Verifying that a chemical probe engages its intended target in a living system is a critical step in drug discovery and chemical biology[7][8]. The primary method detailed here is competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique to measure enzyme activity directly in native biological systems[9][10].
ABHD12 Signaling Pathway and Pharmacological Inhibition
ABHD12 is an integral membrane enzyme, primarily localized to the endoplasmic reticulum, that functions as the principal lyso-PS lipase (B570770) in the brain[6][11]. It terminates signaling by hydrolyzing pro-inflammatory lyso-PS into glycerophosphate and a free fatty acid. Genetic or pharmacological inactivation of ABHD12 leads to the accumulation of lyso-PS, which can promote neuroinflammation and microglial activation, potentially through receptors like Toll-like Receptor 2 (TLR2)[6][11]. The inhibitor this compound acts by competitively binding to the active site of ABHD12, preventing the hydrolysis of lyso-PS and thereby increasing its concentration and downstream signaling effects[2][5].
Quantitative Data on this compound and Control Compounds
The potency and selectivity of this compound have been characterized both in vitro and in vivo. A structurally similar but inactive compound, (S)-DO271, serves as an essential negative control for experiments[1][3][5].
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay System | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Mouse ABHD12 | Mouse Brain Membranes | 11 | [5] |
| This compound | Human ABHD12 | THP-1 Cell Membranes | ~100 | [5][12] |
| (S)-DO271 | Mouse ABHD12 | Mouse Brain Membranes | > 20,000 |[5] |
Table 2: In Vivo Target Engagement in Mice (Brain Tissue)
| Compound | Dose (mg/kg, i.p.) | Time Point | % ABHD12 Inhibition | Reference |
|---|---|---|---|---|
| This compound | 10 | 24 h | ~50% | [5] |
| This compound | 30 | 4 h | > 95% | [5] |
| This compound | 30 | 24 h | > 95% | [5] |
| This compound | 30 | 48 h | ~50% (Partial Recovery) | [5] |
| (S)-DO271 | 60 | 4 h | No significant inhibition |[5] |
Experimental Workflow: Competitive ABPP
Competitive Activity-Based Protein Profiling (ABPP) is used to measure target engagement in vivo. The workflow involves administering the reversible inhibitor (this compound) to the animal, allowing it to bind to its target (ABHD12). Subsequently, a covalently reactive activity-based probe (ABP), such as the tailored probe JJH350 or the broad-spectrum serine hydrolase probe FP-Rhodamine, is administered. This probe will label only the active ABHD12 enzymes that are not occupied by this compound. The level of target engagement is then quantified by measuring the reduction in probe labeling compared to a vehicle-treated control group[5][13].
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DO264 Solubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with the ABHD12 inhibitor, DO264, in cell culture applications. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment like cell culture media, where its solubility is much lower.[1][2]
Here are several strategies to prevent precipitation:
-
Optimize the Dilution Process:
-
Use Pre-warmed Media: Always add your this compound stock solution to culture media that has been pre-warmed to 37°C. Adding it to cold media can decrease its solubility.[2][3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed media.[1][2][3] This gradual decrease in the DMSO concentration helps to keep the compound in solution.
-
Ensure Rapid Mixing: Add the this compound stock solution to the media with gentle but rapid mixing. This helps to avoid localized high concentrations of the compound that can trigger precipitation.[1]
-
-
Control the Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it as low as possible, ideally below 0.1%, to minimize any potential effects on your cells.[1][4][5] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Utilize Serum: If your experimental design allows, using media containing Fetal Bovine Serum (FBS) can significantly improve the apparent solubility of hydrophobic compounds like this compound. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[1][4][6]
Q2: My this compound solution appears fine initially, but I see a precipitate after a few hours or days in the incubator. What is causing this delayed precipitation?
Delayed precipitation can be caused by several factors:
-
Media Evaporation: Over time, especially in long-term cultures, evaporation of water from the culture media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[2] Ensure your incubator has adequate humidity and that culture plates are well-sealed.
-
Temperature Fluctuations: Repeatedly removing your culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect the solubility of the compound.[2]
-
pH Changes: Cellular metabolism can cause the pH of the culture media to change over time. The solubility of some compounds is pH-dependent, and a shift in pH could lead to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[7][8] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM). This stock solution can then be serially diluted to the final working concentration in your culture medium.
Q4: Are there any alternatives to DMSO for dissolving this compound?
While DMSO is the most commonly used solvent, if your cells are particularly sensitive to it, you could consider alternatives. Cyrene™ is a bio-based solvent that has been suggested as a greener alternative to DMSO.[9][10][11] Other potential solvents include dimethyl formamide (B127407) (DMF) or ethanol; however, their toxicity and impact on your specific cell line and experiment must be carefully evaluated.[12]
Quantitative Data Summary
The following tables provide a summary of key quantitative information for working with this compound.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C23H20Cl2F3N5O2S | [7] |
| Formula Weight | 558.4 g/mol | [7] |
| IC50 (ABHD12) | 11 nM | [7][8][13] |
| Recommended Solvent | DMSO | [7][8] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Cellular Effects | Recommendation |
| > 1% | Often cytotoxic | Avoid |
| 0.5% - 1% | May have cellular effects in some cell lines | Use with caution and appropriate vehicle controls |
| < 0.5% | Generally well-tolerated by most cell lines | Recommended for most applications |
| < 0.1% | Minimal cellular effects | Ideal for sensitive assays |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to prepare your desired stock concentration (e.g., for a 10 mM stock, dissolve 5.584 mg of this compound in 1 mL of DMSO).
-
Dissolution:
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO.
-
Vortex the tube until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[8]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Dilution of this compound into Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (with or without serum, as per your experimental design) to 37°C in a water bath.
-
Serial Dilution:
-
Perform a 1:10 intermediate dilution of your high-concentration this compound stock solution in the pre-warmed media.
-
From this intermediate dilution, perform further dilutions to reach your final desired working concentration.
-
-
Addition to Cells: Add the final diluted this compound solution to your cells, ensuring gentle mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action on ABHD12.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
Technical Support Center: Optimizing DO264 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of DO264 to avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing 12 (ABHD12).[1][2] ABHD12 is a membrane-bound enzyme that hydrolyzes lysophosphatidylserine (B10771985) (lyso-PS) and lysophosphatidylinositol (lyso-PI), which are immunomodulatory lipids.[3][4] By inhibiting ABHD12, this compound leads to an increase in the levels of lyso-PS and other related lipids, which can in turn modulate immune responses.[3][5]
Q2: At what concentration does this compound become cytotoxic?
A2: Cytotoxicity of this compound is cell-line dependent, but studies have shown that concentrations of 5 µM and higher can impair the viability of cells such as the human monocytic cell line THP-1.[3] However, it has also been reported that this compound is not independently cytotoxic in HT1080 and SU-DHL-5 cells at concentrations below 10 µM.[6] It is crucial to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental conditions.
Q3: What is the recommended working concentration for this compound to avoid cytotoxicity while still achieving its inhibitory effect?
A3: A concentration of 1 µM this compound is generally recommended as it is sufficient to fully inhibit ABHD12 activity without causing cytotoxicity in a broad range of cell lines.[3] This concentration has been shown to be effective in elevating lyso-PS levels and modulating immune cell activity.[3][5]
Q4: Is the cytotoxicity of this compound related to its inhibition of ABHD12?
A4: The cytotoxic effect of this compound observed at higher concentrations (≥ 5 µM) is believed to be independent of its inhibition of ABHD12.[3] This suggests an off-target effect is responsible for the observed cell death.
Q5: What are the known biological effects of this compound at non-cytotoxic concentrations?
A5: At a non-cytotoxic concentration of 1 µM, this compound has been shown to:
-
Increase the levels of lyso-PS and C20:4 PS lipids in cells.[3]
-
Augment the production of inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, CCL3, CCL4) in macrophages.[3][4]
-
Potentiate ferroptotic cell death induced by other compounds in certain cancer cell lines.[1][6]
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide is intended to help you troubleshoot common issues related to this compound cytotoxicity in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 20 µM) and select a concentration that effectively inhibits ABHD12 without significant cell death (typically ≤ 1 µM). |
| The cell line is particularly sensitive to this compound. | Test a lower range of this compound concentrations. Consider using a less sensitive cell line if your experimental goals allow. | |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and that the vehicle control shows no cytotoxicity. | |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and resume growth for 24 hours before adding this compound. |
| Inaccurate pipetting of this compound or assay reagents. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of solutions. | |
| Contamination of cell cultures. | Regularly check your cell cultures for signs of microbial contamination. Use aseptic techniques and certified cell lines. | |
| No ABHD12 inhibition observed at non-cytotoxic concentrations. | The this compound compound has degraded. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. |
| The assay to measure ABHD12 inhibition is not sensitive enough. | Use a validated and sensitive method to measure ABHD12 activity, such as an activity-based protein profiling (ABPP) assay or a lyso-PS hydrolysis assay.[3][5] |
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays to determine the optimal concentration of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated cells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired experimental duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Measurement: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reagents according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate the plate as recommended by the manufacturer and then measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the values from the spontaneous and maximum LDH release controls.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound-induced cytotoxicity.
Caption: Simplified signaling pathway of this compound action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
potential off-target effects of DO264 inhibitor
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the DO264 inhibitor in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
A1: this compound is a potent and selective inhibitor of α/β-hydrolase domain-containing 12 (ABHD12), a membrane-bound serine hydrolase.[1][2] It is not a kinase inhibitor. This compound acts as a reversible, competitive inhibitor of ABHD12 with an IC50 value of 11 nM.[1][2]
Q2: What is the known on-target effect of this compound?
A2: By inhibiting ABHD12, this compound blocks the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS) and lysophosphatidylinositol (lyso-PI).[3][4] This leads to an accumulation of these lipids, which has been shown to augment inflammatory cytokine production in immune cells, such as human THP-1 macrophages.[3][4]
Q3: Are there any known off-target effects of this compound?
A3: While this compound demonstrates high selectivity for ABHD12 over other serine hydrolases, off-target effects have been observed at higher concentrations.[3] Specifically, cytotoxicity has been reported in cell lines, such as THP-1 cells, at concentrations of 5 μM and higher.[3] This cytotoxic effect is believed to be independent of ABHD12 inhibition, as full on-target engagement occurs at lower, non-toxic concentrations (≤ 1 μM).[3] The specific protein(s) responsible for this off-target cytotoxicity have not yet been identified.[3]
Q4: What is the recommended concentration of this compound for cellular experiments?
A4: To ensure on-target activity and avoid off-target cytotoxicity, it is recommended to use this compound at a concentration of 1 μM or lower in cellular studies.[3] This concentration is sufficient to achieve full inhibition of ABHD12 without inducing the observed cytotoxic effects.[3]
Q5: Is there a negative control compound available for this compound?
A5: Yes, (S)-DO271 is a structurally related, inactive analogue of this compound that can be used as a negative control in experiments to help differentiate on-target from off-target effects.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of this compound.
Issue 1: Unexpected Cellular Phenotype (e.g., decreased viability, altered morphology) Observed.
-
Question: My cells are showing a phenotype that is not consistent with the known function of ABHD12 inhibition. How can I determine if this is an off-target effect?
-
Answer:
-
Confirm On-Target Engagement: First, verify that this compound is engaging ABHD12 in your experimental system at the concentrations used. This can be assessed by measuring the accumulation of ABHD12 substrates like lyso-PS.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for ABHD12 (11 nM) and closer to the concentrations where cytotoxicity has been observed (≥ 5 μM), it is likely an off-target effect.[3]
-
Use of a Negative Control: Compare the effects of this compound with its inactive analogue, (S)-DO271.[3] If (S)-DO271 does not produce the same phenotype, the effect is more likely to be on-target.
-
Rescue Experiment: If possible, perform a rescue experiment by supplementing with downstream metabolites of the ABHD12 pathway to see if the on-target phenotype can be reversed.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results.
-
Question: The effects of this compound in my animal model are different from what I observed in cell culture. What could be the cause?
-
Answer:
-
Pharmacokinetics and Drug Metabolism: Differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different effective concentrations of this compound in vivo compared to in vitro.
-
Complex Biological Environment: The in vivo environment is significantly more complex, with contributions from various cell types and signaling pathways that may be influenced by off-target effects of this compound.
-
On-Target Physiology: The physiological consequences of ABHD12 inhibition in a whole organism can be more complex than in a single cell type. For example, this compound-treated mice show heightened immune responses to viral infections.[3]
-
Data on this compound Potency and Off-Target Effects
| Parameter | Target/Effect | Value | Cell Line/System |
| IC50 | ABHD12 | 11 nM | In vitro assay |
| Concentration for Full ABHD12 Engagement | ABHD12 | ≤ 1 µM | THP-1 cells |
| Concentration for Off-Target Cytotoxicity | Unidentified Off-Target(s) | ≥ 5 µM | THP-1 cells |
Key Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity
This protocol outlines the general steps for assessing the engagement of this compound with ABHD12 and its selectivity against other serine hydrolases in a cellular context.
-
Objective: To determine the potency and selectivity of this compound in a complex proteome.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., THP-1) to the desired density.
-
Treat cells with varying concentrations of this compound (and the negative control (S)-DO271) for a specified duration (e.g., 4 hours).
-
-
Cell Lysis and Proteome Preparation:
-
Harvest and lyse the cells to obtain the proteome.
-
Determine the protein concentration of the lysate.
-
-
Activity-Based Probe Labeling:
-
Incubate the proteome with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophore-conjugated fluorophosphonate (e.g., FP-Rh), or a more specific probe for ABHD12 like JJH350.[3]
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. Inhibition of a specific serine hydrolase will result in a decrease in the fluorescence intensity of the corresponding band.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to serine hydrolases.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 for ABHD12 and assess the effect on other serine hydrolases.
-
-
Visualizations
Caption: On-target signaling pathway of the this compound inhibitor.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical diagram for troubleshooting unexpected experimental outcomes.
References
- 1. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in Your Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in their experiments. While the query specifically mentioned "DO264 experiments," this term does not correspond to a standardized or widely recognized experimental assay. Therefore, this guide offers a universal framework for troubleshooting common issues applicable to a broad range of biochemical and cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during laboratory experiments, providing potential causes and actionable solutions.
Q1: I am not getting any signal, or the signal is very weak. What should I do?
A lack of signal is a common issue that can often be resolved by systematically checking your experimental setup and reagents.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Omission of a Key Reagent | Carefully review the experimental protocol to ensure all necessary reagents were added in the correct order. |
| Incorrect Reagent Storage or Handling | Verify that all kit components have been stored at the recommended temperatures and check the expiration dates.[1][2] Improperly stored or expired reagents can lose activity. |
| Assay Buffer Temperature | Ensure that the assay buffer has been equilibrated to the temperature specified in the protocol, as cold buffers can reduce enzyme activity.[1][2] |
| Incorrect Wavelength or Filter Settings | Double-check that the plate reader is set to the correct wavelength and filter for your specific assay.[1][2] |
| Incompatible Plate Type | Use the appropriate type of microplate for your assay: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[1][2] |
| Inactive Enzyme or Substrate | If your experiment involves an enzymatic reaction, test the activity of the enzyme and substrate to ensure they are functional. Note that substances like sodium azide (B81097) can inhibit peroxidase reactions. |
Q2: My assay shows high background noise. How can I reduce it?
High background can mask the true signal and make data interpretation difficult. The following steps can help identify and mitigate the source of the background.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Antibody Concentration Too High | If you are using antibodies, their concentration may be too high, leading to non-specific binding. Titrate your primary antibodies to determine the optimal concentration. |
| Insufficient Blocking | Ensure that the blocking step is performed correctly, covering the entire sample and for the recommended duration, to prevent non-specific binding of antibodies. |
| Inadequate Washing | Increase the number, volume, or duration of wash steps to effectively remove unbound reagents. Ensure that wash buffers are freshly prepared. |
| Contaminated Buffers | Use fresh, sterile buffers to avoid contamination that can lead to high background. |
| Sample Drying | Prevent the sample from drying out during incubations, as this can cause non-specific binding and high background. |
| Cross-Reactivity | The detection antibody may be cross-reacting with the coating antibody. Run appropriate controls to test for cross-reactivity. |
Q3: My results are inconsistent and not reproducible. What could be the cause?
Inconsistent data can be frustrating, but often stems from minor variations in experimental execution.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability.[1][2] Ensure your pipettes are calibrated and use careful, consistent technique. To minimize errors when pipetting small volumes, consider preparing a master mix.[2] |
| Incomplete Mixing | Thoroughly mix all reagents and samples to ensure a homogenous solution in each well.[1] |
| Presence of Air Bubbles | Air bubbles in the wells can interfere with absorbance readings.[1][2] Pipette gently against the side of the well to avoid introducing bubbles.[2] |
| Sample Inhomogeneity | Ensure that your samples are homogenous before aliquoting them into the assay plate. |
| Temperature Fluctuations | Avoid incubating plates near heat sources and ensure a uniform temperature across the plate. |
| Partially Thawed Components | Ensure all reagents are completely thawed and mixed before use to prevent variability in concentration.[2] |
Hypothetical Scenario: Interpreting Unexpected Results for "this compound" as a MAPK/ERK Pathway Inhibitor
To illustrate a practical troubleshooting approach, let's consider a hypothetical scenario where "this compound" is a novel small molecule designed to inhibit the MAPK/ERK signaling pathway.
Data Presentation: Expected vs. Unexpected Results
The experiment aims to measure the phosphorylation of ERK (p-ERK) in response to a growth factor, with and without the presence of this compound.
| Treatment Group | Expected p-ERK Level (Relative Luminescence Units) | Unexpected p-ERK Level (RLU) | Interpretation of Unexpected Result |
| Vehicle Control (no growth factor) | 100 | 95 | Baseline p-ERK level is as expected. |
| Growth Factor Only | 1000 | 150 | The growth factor failed to induce ERK phosphorylation. |
| Growth Factor + this compound (1 µM) | 200 | 145 | This compound appears to have no effect, as the p-ERK level is similar to the un-stimulated control. |
| Growth Factor + this compound (10 µM) | 150 | 155 | Higher concentration of this compound also shows no inhibitory effect. |
Experimental Protocol: Western Blotting for p-ERK and Total ERK
To investigate the unexpected results, a Western blot can be performed to directly measure the levels of phosphorylated and total ERK.
Methodology
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. The following day, treat the cells with the vehicle, growth factor, and/or this compound at the desired concentrations for the specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK and total ERK.
Visualizing Experimental Logic and Pathways
Signaling Pathway Diagram
The following diagram illustrates the hypothetical mechanism of action for this compound as an inhibitor of the MAPK/ERK signaling pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow Diagram
This diagram outlines a general workflow for conducting and troubleshooting a cell-based assay.
Caption: A general workflow for a cell-based experiment and troubleshooting loop.
Logical Troubleshooting Diagram
This diagram provides a decision-making framework for addressing inconsistent experimental results.
Caption: A decision tree for troubleshooting inconsistent experimental data.
References
Technical Support Center: Minimizing Variability in DO264 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the ABHD12 inhibitor, DO264.
Troubleshooting Guide
This guide is organized by experimental phase to help you pinpoint and address sources of variability.
Phase 1: Pre-Experimental Planning & Setup
| Question | Possible Causes | Recommended Solutions |
| How do I select the appropriate animal model for my this compound study? | The choice of animal model can significantly impact study outcomes.[1] Using a model that does not align with the research question can introduce significant variability. | - For Immunomodulatory Studies: Syngeneic mouse models are often suitable when the therapeutic agent can interact with the murine version of the target.[1] Given that this compound has been shown to have effects on the immune system, using immunocompetent models is critical. - Target Expression: Ensure the selected model expresses ABHD12 at relevant levels in the tissue of interest. - Genetically Engineered Models: For specific questions about the human target, consider using knock-in humanized mouse models where the murine gene is replaced with the human counterpart.[1] |
| What are the key considerations for animal husbandry to minimize variability? | Minor differences in housing conditions, diet, and handling can lead to physiological changes that affect experimental results. | - Standardize Environment: Maintain consistent temperature, humidity, and light-dark cycles. - Diet and Water: Use a standardized diet and provide water ad libitum. Document the source and batch of the feed. - Acclimation: Allow animals to acclimate to the facility and housing conditions for a minimum of one to two weeks before starting the experiment. - Handling: Handle animals consistently and gently to minimize stress-induced physiological changes. |
| How can I ensure the quality and consistency of the this compound compound? | Variability in the purity, formulation, and storage of this compound can lead to inconsistent results. | - Certificate of Analysis: Obtain a certificate of analysis for each batch of this compound to verify its purity and identity.[2] - Solubility and Formulation: this compound is soluble in DMSO.[2] Prepare fresh formulations for each experiment and ensure complete solubilization. Use a consistent and well-documented vehicle for administration. - Storage: Store the compound according to the manufacturer's recommendations to prevent degradation. |
Phase 2: Experimental Execution
| Question | Possible Causes | Recommended Solutions |
| Why am I observing high variability in tumor growth rates (for oncology studies)? | Inconsistent tumor cell implantation, variable cell viability, and differences in animal health can all contribute to variable tumor growth. | - Cell Culture: Use cells with a low passage number and ensure they are free from contamination. Harvest cells during the logarithmic growth phase. - Cell Viability: Perform a viability test (e.g., trypan blue exclusion) immediately before implantation and aim for >95% viability. - Implantation Technique: Standardize the injection volume, cell number, and anatomical location. For subcutaneous tumors, use a consistent site. - Animal Health: Monitor animal health closely and exclude any animals that show signs of illness before the start of the study. |
| What can cause inconsistent drug exposure between animals? | Inaccurate dosing, incorrect route of administration, and variability in animal metabolism can lead to different pharmacokinetic profiles. | - Accurate Dosing: Calibrate all dosing equipment regularly. Dose animals based on their individual body weights, and re-weigh them frequently. - Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently by trained personnel. - Timing: Administer the drug at the same time each day to minimize circadian rhythm effects on metabolism. |
| How can I minimize variability in endpoint measurements? | Inconsistent sample collection, processing, and analysis can introduce significant technical variability. | - Standardize Collection: Develop a detailed protocol for blood and tissue collection, including the timing, volume, and method. - Sample Processing: Process all samples in the same manner. For example, use a consistent protocol for serum/plasma separation and tissue homogenization. - Blinding: Whenever possible, blind the personnel performing the endpoint analysis to the treatment groups to reduce bias. - Assay Validation: Use validated assays for all endpoint measurements and run appropriate controls in each assay. |
Phase 3: Data Analysis & Interpretation
| Question | Possible Causes | Recommended Solutions |
| How do I handle outliers in my data? | Outliers can be due to biological variability or technical error. | - Pre-defined Criteria: Establish and document criteria for identifying and handling outliers before the start of the study. - Statistical Tests: Use appropriate statistical tests to identify outliers (e.g., Grubb's test). - Investigation: Investigate the cause of any outliers. If a technical error is identified, the data point may be excluded with justification. Biological outliers may be retained but noted in the analysis. |
| What statistical methods are appropriate for analyzing my data? | The use of incorrect statistical methods can lead to erroneous conclusions. | - Consult a Statistician: If you are unsure about the appropriate statistical analysis, consult with a biostatistician. - Power Analysis: Perform a power analysis during the study design phase to ensure you have an adequate sample size to detect meaningful differences. - Appropriate Tests: Use statistical tests that are appropriate for the data distribution and experimental design (e.g., t-test for comparing two groups, ANOVA for multiple groups). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and in vivo-active inhibitor of the enzyme α/β-hydrolase domain-containing 12 (ABHD12).[2][3][4] ABHD12 is a lipase (B570770) that hydrolyzes lysophosphatidylserine (B10771985) (lyso-PS), an immunomodulatory lipid.[3][4] By inhibiting ABHD12, this compound leads to an elevation of lyso-PS, which can in turn stimulate immune responses.[3]
Q2: What are the known in vivo effects of this compound?
A2: In vivo studies have shown that this compound can elevate lyso-PS levels in the brain and other tissues.[3] It has also been demonstrated that this compound-treated mice exhibit heightened immunological responses to viral infections.[3] Additionally, this compound has been shown to augment the production of inflammatory cytokines from human macrophage cells in vitro.[4][5]
Q3: Are there any known off-target effects of this compound?
A3: this compound has been shown to have excellent selectivity for ABHD12 over other serine hydrolases.[3] However, as with any pharmacological inhibitor, the potential for off-target effects should be considered. It is recommended to include appropriate controls in your experiments, such as a structurally related inactive control probe if available.
Q4: How should I determine the optimal dose of this compound for my study?
A4: The optimal dose will depend on the specific animal model, route of administration, and desired biological effect. It is recommended to perform a dose-ranging study to determine the dose that achieves the desired level of target engagement (i.e., ABHD12 inhibition) without causing toxicity.
Q5: What are the best practices for designing a robust in vivo study?
A5: Best practices for in vivo studies include having a clear experimental design, selecting the appropriate animal model, using a sufficient number of animals to achieve statistical power, randomizing animals to treatment groups, and blinding personnel to the treatments where possible.[6][7] It is also crucial to have well-defined endpoints and a pre-specified plan for data analysis.[6][8]
Experimental Protocols
Standardized Protocol for a Subcutaneous Tumor Model Study with this compound
-
Cell Culture:
-
Culture tumor cells in the recommended medium and conditions.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% at the time of implantation.
-
Harvest cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration.
-
-
Tumor Implantation:
-
Anesthetize the animals using a standardized and approved method.
-
Inject the tumor cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
-
-
Animal Randomization and Grouping:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers.
-
Randomize the animals into treatment groups with similar mean tumor volumes.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation fresh each day. For example, dissolve this compound in DMSO and then dilute to the final concentration with a suitable vehicle (e.g., corn oil).
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage). The volume should be based on the individual animal's body weight.
-
-
Monitoring and Endpoint Measurement:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
At the end of the study, collect tumors, blood, and other tissues of interest for further analysis (e.g., histology, flow cytometry, cytokine analysis).
-
Visualizations
Caption: A standardized workflow for this compound in vivo studies to minimize variability.
Caption: Inhibition of ABHD12 by this compound leads to increased Lyso-PS and enhanced immune responses.
References
- 1. blog.championsoncology.com [blog.championsoncology.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
addressing DO264 instability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the selective ABHD12 inhibitor, DO264, with a focus on addressing its potential instability in long-term experimental setups. Ensuring the stability of this compound throughout your experiment is critical for obtaining accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible thiourea-based inhibitor of the enzyme α/β-hydrolase domain-containing 12 (ABHD12).[1] ABHD12 is a membrane-bound enzyme that primarily hydrolyzes lysophosphatidylserine (B10771985) (lyso-PS), an immunomodulatory lipid.[1] By inhibiting ABHD12, this compound prevents the breakdown of lyso-PS, leading to its accumulation and subsequent modulation of downstream signaling pathways, which can influence immunological and neurological processes.[1]
Q2: Why is the stability of this compound a concern in long-term experiments?
A2: The stability of any small molecule is crucial for the correct interpretation of its biological effects.[2] If this compound degrades over the course of a multi-day experiment, its effective concentration will decrease. This can lead to an underestimation of its potency (a rightward shift in the dose-response curve) and efficacy, potentially causing misleading or inconclusive results.[3] Factors common in cell culture environments, such as physiological temperature (37°C), pH of the media (typically 7.2-7.4), and reactions with media components or metabolic enzymes, can accelerate compound degradation.[2][4]
Q3: What are the common signs of this compound instability in my assay?
A3: Signs of compound instability can manifest in several ways:
-
Diminishing Effect: The biological effect of this compound decreases over time, even with consistent initial dosing.
-
Poor Reproducibility: High variability is observed between replicate experiments or even between wells on the same plate.[3][5]
-
Precipitation: The compound falls out of solution, which can be observed as cloudiness, crystals, or a film in the culture media or stock solution.[6]
-
Visual Changes: Discoloration of the culture media beyond what is expected from normal cellular metabolism.
Troubleshooting Guide
Problem: I'm observing a decreasing effect of this compound in my multi-day cell culture experiment.
This is a classic indicator of compound instability or depletion. The concentration of active this compound is likely decreasing over the incubation period.
-
Possible Cause 1: Chemical Degradation. The compound may be inherently unstable at 37°C or in the aqueous, buffered environment of your cell culture media.[2] Hydrolysis and oxidation are common degradation pathways.[3][7]
-
Solution: Perform a stability study by incubating this compound in your specific cell culture media (without cells) under experimental conditions. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 72 hours) and analyze the concentration of the parent compound using HPLC or LC-MS/MS.[2][6] If degradation is confirmed, consider more frequent media changes with freshly added this compound.
-
-
Possible Cause 2: Enzymatic Degradation/Metabolism. If your media is supplemented with serum, enzymes like esterases could be degrading this compound.[2] Furthermore, the cells themselves can metabolize the compound, converting it to inactive forms.[3][5]
-
Solution: Test the stability of this compound in media with and without serum. To test for cellular metabolism, perform a stability study in the presence of your cells. Compare the degradation rate to a cell-free control. If metabolism is high, a higher initial concentration or more frequent dosing may be required.
-
-
Possible Cause 3: Adsorption. The compound may be adsorbing to the plastic surfaces of your culture plates or tubes, reducing its bioavailable concentration.[6][8]
-
Solution: Use low-protein-binding plates and tubes to minimize surface adsorption.[6] Quantify the compound concentration in the media over time to assess loss due to factors other than chemical degradation.
-
Problem: My this compound stock solution in DMSO appears cloudy after thawing.
-
Possible Cause: Poor Solubility or Precipitation. The compound may have crashed out of solution during the freeze-thaw cycle. This is more common with old stock solutions or after multiple freeze-thaw cycles.[5][9]
-
Solution: Always prepare fresh stock solutions from powder for critical experiments.[5] Aliquot stock solutions for single use to minimize freeze-thaw cycles.[5] Before use, gently warm the vial to 37°C and vortex to ensure complete dissolution. If cloudiness persists, the solution should not be used.
-
Data on Compound Stability
The following table presents hypothetical stability data for this compound under various common experimental conditions to illustrate the impact of environment on compound integrity.
| Condition | Time (Hours) | % this compound Remaining (Hypothetical) | Half-life (t½, hours) |
| Aqueous Buffer (pH 7.4), 37°C | 24 | 75% | ~48 hrs |
| 48 | 55% | ||
| Cell Culture Media (DMEM), 37°C | 24 | 60% | ~35 hrs |
| 48 | 38% | ||
| Cell Culture Media + 10% FBS, 37°C | 24 | 45% | ~22 hrs |
| 48 | 20% | ||
| DMSO Stock (-20°C), 3 Freeze-Thaw Cycles | 1 week | 98% | >1 year |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in your specific experimental media using HPLC.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Pre-warm your chosen cell culture medium (e.g., DMEM + 10% FBS) to 37°C.[2]
-
Spike the pre-warmed media with the this compound stock solution to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[2]
-
-
Incubation:
-
Dispense 1 mL aliquots of the this compound-containing media into sterile, low-binding tubes.
-
Prepare enough tubes for all your time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator to mimic experimental conditions.[6]
-
-
Sample Collection & Processing:
-
At each designated time point, remove one tube and immediately place it on ice. This is your analytical sample.
-
For the T=0 sample, process it immediately after preparation.
-
To precipitate proteins and halt degradation, add a 3-fold excess of cold acetonitrile (B52724) to each sample (e.g., 300 µL of acetonitrile for 100 µL of media).[2]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]
-
-
Analysis:
Visualizations
Caption: Hypothetical signaling pathway of ABHD12 and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in liquid media.
References
- 1. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Use of DO264 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing DO264, a selective inhibitor of α/β-hydrolase domain-containing protein 12 (ABHD12), in primary cell cultures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you anticipate and address common challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of ABHD12, a serine hydrolase responsible for the breakdown of lysophosphatidylserine (B10771985) (lyso-PS), a bioactive lipid. By inhibiting ABHD12, this compound leads to an accumulation of lyso-PS, which can modulate various cellular processes, particularly immune responses.
Q2: What is the recommended concentration range for this compound in primary cell experiments?
A2: To avoid off-target effects and cytotoxicity, it is strongly recommended to use this compound at a concentration not exceeding 1 µM in cellular studies.[1] For initial experiments, a dose-response curve is advisable to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). For long-term storage, it is best to create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: What are the expected effects of this compound on primary immune cells?
A4: ABHD12 is highly expressed in immune cells such as macrophages and microglia. Inhibition of ABHD12 by this compound in these cells leads to an accumulation of lyso-PS, which can enhance inflammatory responses, including the production of cytokines and chemokines.[1][2] In T cells, the lyso-PS pathway, modulated by this compound's target, can influence T cell activation and proliferation.[3][4][5][6]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of ABHD12, using concentrations significantly higher than 1 µM increases the risk of off-target effects.[1][7] These can manifest as unexpected cellular phenotypes or cytotoxicity. If you observe effects that are inconsistent with ABHD12 inhibition, it is crucial to consider the possibility of off-target interactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death in primary cultures | 1. This compound concentration is too high: Exceeding the 1 µM threshold can induce cytotoxicity.[1]2. Solvent toxicity: Final DMSO concentration is above the tolerated limit (typically >0.1%).3. Cell-type sensitivity: Some primary cells may be inherently more sensitive to perturbations in the lyso-PS pathway. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific primary cell type.2. Ensure the final DMSO concentration is consistent across all conditions and as low as possible.3. Review literature for ABHD12 expression in your cell type. Consider reducing the treatment duration. |
| Inconsistent or no observable effect | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Low ABHD12 expression: The primary cells being used may have low or no expression of the target enzyme.3. Short incubation time: The treatment duration may be insufficient to elicit a measurable response. | 1. Use a fresh aliquot of this compound for each experiment.2. Verify ABHD12 expression in your primary cells using techniques like qPCR or western blotting. The Human Protein Atlas is a useful resource for checking expression levels.[8][9][10]3. Perform a time-course experiment to identify the optimal treatment duration. |
| Unexpected changes in cell morphology | 1. On-target effect: Altered lyso-PS signaling can impact cellular morphology, especially in immune cells like macrophages which may change shape upon activation.[11][12][13][14][15]2. Off-target effect or cytotoxicity: High concentrations of this compound may induce stress responses leading to morphological changes. | 1. Document morphological changes systematically. These could be part of the expected phenotype.2. Lower the concentration of this compound and observe if the morphological changes persist. Compare with a vehicle control. |
| Variability between primary cell donors | 1. Biological variation: Primary cells from different donors can have inherent differences in their genetic background and signaling pathways. | 1. Whenever possible, pool cells from multiple donors for an experiment.2. If pooling is not feasible, use cells from the same donor for comparative experiments and report donor-specific variability. |
Data on this compound Effects in Primary Cells
The following tables summarize key quantitative data on the effects of this compound in various primary cell types.
Table 1: Recommended this compound Concentrations and Observed Effects
| Primary Cell Type | Recommended Concentration Range | Observed Effects | Reference |
| Primary Human Macrophages | 0.1 - 1 µM | Increased lyso-PS levels, exacerbated immune responsivity. | [2][16] |
| Primary Murine Microglia | 0.5 µM (in BV-2 cell line) | Enhanced LPS-induced phagocytosis. | [2][11] |
| Primary T Lymphocytes | 0.1 - 1 µM | Potential suppression of T cell activation and proliferation via the lyso-PS/GPR174 pathway. | [3][6] |
Table 2: Potential Cytotoxicity of this compound in Primary Cells
| Primary Cell Type | Concentration Showing Cytotoxicity | Assay Method | Reference |
| Various Cell Lines | > 1 µM | Not specified | [1] |
| Primary Neurons | Not specifically reported for this compound, but primary neurons are sensitive to excitotoxicity and oxidative stress. | MTT, LDH release, Trypan Blue, Propidium Iodide | [17][18] |
Experimental Protocols
Protocol 1: General Protocol for Treating Primary Adherent Cells with this compound
-
Cell Seeding: Plate primary cells at the desired density in a multi-well plate and allow them to adhere overnight in their recommended culture medium.
-
Preparation of this compound Working Solution: On the day of the experiment, thaw a single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO). Dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 24, or 48 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Downstream Analysis: After incubation, proceed with your planned analysis, such as cell viability assays, cytokine measurement, or morphological assessment.
Protocol 2: T-Cell Activation Assay with this compound Treatment
-
T-Cell Isolation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using your preferred method.
-
Cell Plating: Resuspend the isolated T cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
This compound Pre-treatment (Optional): Pre-incubate the T cells with this compound or vehicle control for a specified period (e.g., 1-2 hours) before activation.
-
T-Cell Activation: Activate the T cells using a standard method, such as plate-bound anti-CD3 and soluble anti-CD28 antibodies, or with mitogens like PHA.
-
Incubation: Incubate the cells for the desired period to assess activation (e.g., 24-72 hours).
-
Analysis: Measure T-cell activation markers (e.g., CD25, CD69) by flow cytometry or quantify cytokine production (e.g., IL-2) in the supernatant by ELISA.
Signaling Pathways and Experimental Workflows
References
- 1. Gene - ABHD12 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidylserine suppression of T cell activation via GPR174 requires Gαs proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ABHD12 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Tissue expression of ABHD12 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 10. Single cell type - ABHD12 - The Human Protein Atlas [proteinatlas.org]
- 11. Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of morphology and sub-cellular changes in macrophages and trophoblasts during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Morphological and lipid metabolism alterations in macrophages exposed to model environmental nanoplastics traced by high-resolution synchrotron techniques [frontiersin.org]
- 14. aai.org [aai.org]
- 15. Dynamic changes in macrophage morphology during the progression of choroidal neovascularization in a laser-induced choroidal neovascularization mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of ABHD12 with DO264
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DO264 to achieve complete and selective inhibition of α/β-hydrolase domain-containing protein 12 (ABHD12). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is ABHD12 and why is it a target of interest?
A1: ABHD12 is an integral membrane serine hydrolase that primarily functions as a lysophosphatidylserine (B10771985) (lyso-PS) lipase (B570770).[1][2][3] It plays a crucial role in regulating the levels of lyso-PS, a class of signaling lipids involved in immunological and neurological processes.[4][5] Dysregulation of ABHD12 activity is associated with the rare neurodegenerative disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract), making it a significant target for therapeutic research.[1][2][6]
Q2: What is this compound and how does it inhibit ABHD12?
A2: this compound is a potent, selective, and in vivo-active inhibitor of ABHD12.[7][8] It acts as a reversible, competitive inhibitor of ABHD12's lipase activity.[9][10] Its high potency is demonstrated by its low nanomolar IC50 value.[7]
Q3: How can I be sure that I am achieving complete inhibition of ABHD12 in my experiment?
A3: Complete inhibition can be verified by performing a dose-response curve and assessing ABHD12 activity at various concentrations of this compound. A concentration of 1 µM this compound has been shown to achieve complete blockade of ABHD12 in THP-1 cells.[8][11] Additionally, employing techniques like activity-based protein profiling (ABPP) can directly visualize the engagement of this compound with ABHD12.
Q4: I am observing unexpected results after treating my cells with this compound. What could be the potential off-target effects?
A4: While this compound is reported to be highly selective for ABHD12, it is crucial to consider potential off-target effects, as with any pharmacological inhibitor.[12] Studies using competitive ABPP have shown excellent selectivity for ABHD12 over other serine hydrolases in the mouse brain.[8] However, to rigorously control for off-target effects, it is recommended to use a structurally related inactive control probe, such as (S)-DO271, in parallel with your experiments.[9][10][13]
Q5: What is the expected downstream effect of ABHD12 inhibition by this compound?
A5: Inhibition of ABHD12 by this compound leads to an accumulation of its substrate, lyso-PS.[8] This has been observed in both mouse brain tissue and human macrophage cell lines.[8][9] The accumulation of lyso-PS can, in turn, modulate immune responses, such as augmenting inflammatory cytokine production in macrophages.[7][10][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete ABHD12 Inhibition | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tissue. A concentration of 1 µM has been shown to be effective in THP-1 cells.[8][11] |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Variability in Experimental Results | Inconsistent cell density or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Differences in treatment duration. | Maintain a consistent incubation time with this compound across all experiments. A 4-hour incubation has been used effectively in cellular assays.[8][11] | |
| Suspected Off-Target Effects | The observed phenotype is not due to ABHD12 inhibition. | Use the inactive control compound (S)-DO271 in parallel to confirm that the observed effects are specific to ABHD12 inhibition.[9][10][13] |
| The inhibitor is affecting other cellular pathways. | If possible, validate your findings using a genetic approach, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of ABHD12. | |
| Difficulty in Detecting Downstream Lyso-PS Accumulation | Insufficient sensitivity of the detection method. | Utilize a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of lyso-PS species. |
| The chosen time point is not optimal for detecting changes. | Perform a time-course experiment to identify the peak of lyso-PS accumulation following this compound treatment. |
Quantitative Data Summary
Table 1: Potency of this compound against ABHD12
| Parameter | Value | Assay Condition | Reference |
| IC50 | 11 nM | In vitro | [7] |
| IC50 (mouse ABHD12) | ~30 nM | Transfected HEK293T cell lysates | [14] |
| IC50 (human ABHD12) | ~90 nM | Transfected HEK293T cell lysates | [14] |
| IC50 (mouse brain) | 2.8 nM | Membrane lysates | [14] |
Table 2: Effect of this compound on Lyso-PS and C20:4 PS Levels in THP-1 Cells
| Treatment | Analyte | Fold Change (vs. DMSO) | Reference |
| This compound (1 µM, 4h) | Lyso-PS | Concentration-dependent increase | [8][11] |
| This compound (1 µM, 4h) | C20:4 PS | Concentration-dependent increase | [8][11] |
| (S)-DO271 (1 µM, 4h) | Lyso-PS / C20:4 PS | No significant change | [8][11] |
Experimental Protocols
Protocol 1: In Situ Inhibition of ABHD12 in THP-1 Cells
-
Cell Culture: Culture human monocytic THP-1 cells in appropriate media and conditions.
-
Treatment: Treat THP-1 cells with varying concentrations of this compound (e.g., 0.001–1 µM) or the inactive control (S)-DO271 (1 µM) for 4 hours.[8][11] A DMSO-treated group should be included as a vehicle control.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them to prepare proteomes.
-
Verification of Inhibition:
-
Activity-Based Protein Profiling (ABPP): Analyze the cell lysates using gel-based competitive ABPP with a suitable probe (e.g., JJH350) to visualize the inhibition of ABHD12.[8][11]
-
Lyso-PS Hydrolysis Activity Assay: Measure the lyso-PS lipase activity in the membrane proteome of the treated cells.[8][11]
-
-
Lipidomics Analysis: Extract lipids from the treated cells and analyze the levels of lyso-PS and other relevant lipid species using LC-MS.[8][11]
Protocol 2: In Vivo Inhibition of ABHD12 in Mice
-
Animal Handling: Acclimate mice to the experimental conditions according to institutional guidelines.
-
Inhibitor Administration: Administer this compound to mice via intraperitoneal (i.p.) injection at the desired doses (e.g., 30 mg/kg).[8]
-
Time Course: Euthanize mice at different time points post-injection (e.g., 1, 4, 8, 24 hours) to analyze the duration of inhibition.[8]
-
Tissue Collection: Harvest brain tissue and prepare membrane proteomes.
-
Verification of Inhibition:
-
Competitive ABPP: Assess the inhibition of ABHD12 in the brain membrane proteome using gel-based competitive ABPP with probes like JJH350 or FP-rhodamine.[8]
-
-
Lipidomics Analysis: Perform lipid extraction from the brain tissue and quantify the levels of lyso-PS and other lipids by LC-MS to confirm the downstream metabolic consequences of ABHD12 inhibition.[8]
Visualizations
Caption: ABHD12 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for verifying ABHD12 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ABHD12 - Wikipedia [en.wikipedia.org]
- 3. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD12 abhydrolase domain containing 12, lysophospholipase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. universalbiologicals.com [universalbiologicals.com]
how to handle DO264 safely in a laboratory setting
This guide provides essential safety information, procedures, and troubleshooting for handling the compound DO264 (CAS 2301866-59-9) in a laboratory setting. All personnel must review the official Safety Data Sheet (SDS) provided by the supplier before handling this compound.[1][2] This material should be considered hazardous until all properties are fully understood.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a selective and potent inhibitor of the α/β-hydrolase domain-containing protein 12 (ABHD12).[3][4][5] As a novel research chemical, its toxicological properties are not fully characterized. Therefore, it should be handled as a potentially hazardous substance.[1][2] General chemical hazards in a lab setting can include risks of irritation to the skin and eyes, respiratory tract irritation, and potential toxicity if ingested or absorbed.[6] All users must adhere to strict safety protocols to minimize exposure.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: Appropriate PPE is critical to ensure safety. At a minimum, the following should be worn when handling this compound in solid or solution form:
-
Eye Protection: ANSI-approved safety goggles are required to protect against splashes.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.[6]
-
Body Protection: A standard laboratory coat must be worn at all times.[6]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator may be required. All work with volatile solutions or procedures that could generate aerosols should be performed within a fume hood.[7]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is essential to maintain the compound's integrity and ensure safety.
-
Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] It is recommended to store solutions under an inert gas like nitrogen.[4]
-
Solid Form: Store the solid compound as received from the manufacturer, typically at -20°C, protected from light and moisture.
Q4: How should I properly dispose of this compound waste?
A4: All this compound waste, including empty vials, contaminated PPE, and solutions, must be treated as hazardous chemical waste. Dispose of this waste in appropriately labeled, sealed containers according to your institution's and local environmental regulations. Do not dispose of this compound down the drain or in regular trash.
Troubleshooting Guides: Emergency Procedures
Issue 1: Accidental Spill of this compound
-
If you spill the solid powder:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area. Post warning signs if necessary.
-
Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed. Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand). Avoid raising dust. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[6]
-
-
If you spill a this compound solution (e.g., in DMSO):
-
Alert & Evacuate: Alert others and ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Cover the spill with a chemical absorbent pad or material.
-
Cleanup: Wearing appropriate PPE, carefully wipe up the spill, working from the outside in. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill surface thoroughly with an appropriate solvent and then with soap and water.
-
Issue 2: Accidental Personal Exposure to this compound
-
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[8]
-
Remove any contaminated clothing while flushing.
-
Wash the area thoroughly with soap and water.[2]
-
Seek immediate medical attention. Inform medical personnel about the chemical identity (this compound, CAS 2301866-59-9).
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[8]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.[8]
-
If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[8]
-
Seek immediate medical attention and provide the SDS to the medical personnel.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2301866-59-9 | [3] |
| Molecular Formula | C₂₃H₂₀Cl₂F₃N₅O₂S | [3] |
| Formula Weight | 558.4 g/mol | [3] |
| Formulation | A solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To safely weigh solid this compound and prepare a stock solution in DMSO.
-
Materials: this compound solid, DMSO (anhydrous), chemical-resistant vial, micropipettes, analytical balance.
-
Procedure:
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Perform all steps within a certified chemical fume hood or a ventilated balance enclosure.
-
Weighing: Carefully weigh the desired amount of this compound solid into a tared, chemical-resistant vial. Use anti-static tools if necessary. Avoid creating dust. Close the primary container immediately after use.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the solid this compound.
-
Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent (DMSO), preparation date, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C as required.[4]
-
Cleanup: Dispose of all contaminated materials (e.g., weigh paper, pipette tips) in the designated hazardous chemical waste container.
-
Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitigating DO264-Induced Changes in Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DO264. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound alone, which is unexpected. What could be the cause?
A1: While this compound is known to potentiate ferroptosis, it is generally not independently cytotoxic at concentrations below 10 μM in cell lines such as HT1080 and SU-DHL-5.[1] However, at concentrations of 5 μM and higher, this compound has been shown to impair the viability of THP-1 cells through an unidentified mechanism that is likely independent of its inhibitory effect on its primary target, ABHD12.[2]
Troubleshooting Steps:
-
Confirm this compound Concentration: Double-check your calculations and the final concentration of this compound in your cell culture medium.
-
Perform a Dose-Response Curve: If you haven't already, a dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line.
-
Cell Line Sensitivity: Be aware that different cell lines can exhibit varying sensitivity to this compound.[2]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.5%.[3]
Q2: Our results with this compound are not reproducible between experiments. What factors should we investigate?
A2: Lack of reproducibility can stem from several factors, including variability in cell culture conditions, reagent preparation, and experimental timing.[3]
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and have a low passage number. Avoid using cells that are over-confluent.[3]
-
Reagent Preparation: Prepare fresh solutions of this compound and other reagents whenever possible. If using stored stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]
-
Standardize Timelines: Maintain consistent incubation times for cell seeding, this compound treatment, and the addition of assay reagents across all experiments.[3]
Q3: How can we confirm that the cell death we are observing with this compound is due to ferroptosis?
A3: To confirm ferroptosis, you can perform co-treatment experiments with known inhibitors of this cell death pathway.
Experimental Approach:
-
Co-treatment with Ferrostatin-1: Ferrostatin-1 is a potent inhibitor of ferroptosis. Co-treatment of your cells with this compound (and a ferroptosis inducer like RSL3 if necessary) and ferrostatin-1 should rescue the cells from this compound-potentiated cell death.[1]
-
Iron Chelators: Ferroptosis is an iron-dependent process. The use of iron chelators can also inhibit ferroptotic cell death.
Q4: Can we mitigate the off-target cytotoxic effects of this compound at higher concentrations?
A4: Mitigating off-target effects can be challenging without knowing the exact mechanism. However, the following strategies may help.
Potential Mitigation Strategies:
-
Reduced Exposure Time: Conduct a time-course experiment to determine the shortest exposure time required to observe the desired on-target effect (ABHD12 inhibition) while minimizing cytotoxicity.
-
Co-treatment with Apoptosis or Necrosis Inhibitors: Although this compound does not typically induce apoptosis or necrosis, at higher concentrations, off-target effects could trigger these pathways.[1] You can test for this by co-treating with a pan-caspase inhibitor (like Z-VAD-FMK) to block apoptosis or a necroptosis inhibitor.[4]
Troubleshooting Guides
Guide 1: Unexpectedly Low Cell Viability in MTT/XTT Assays
Issue: You are observing a significant decrease in cell viability in a metabolic-based assay like MTT or XTT, even at low concentrations of this compound.
| Possible Cause | Troubleshooting Action |
| Compound Precipitation | Visually inspect the wells for any signs of this compound precipitation, which can interfere with optical readings.[5] |
| Direct Reagent Reduction | This compound might be directly reducing the tetrazolium salt, leading to a false signal. Run a control with this compound in cell-free media with the assay reagent.[5] |
| Suboptimal Cell Density | Too few cells will result in a low signal-to-noise ratio. Perform a cell titration to determine the optimal seeding density for your assay. |
| Insufficient Incubation Time | The incubation time with the MTT/XTT reagent may be too short. A typical incubation period is 1-4 hours. |
Guide 2: Inconsistent Results with LDH Cytotoxicity Assay
Issue: Your lactate (B86563) dehydrogenase (LDH) assay results are variable when assessing this compound-induced cytotoxicity.
| Possible Cause | Troubleshooting Action |
| Incorrect Assay Timing | LDH is released during late-stage apoptosis or necrosis. If this compound is potentiating a slower cell death process, you may need to extend the treatment duration. |
| Enzyme Inhibition by this compound | This compound might be inhibiting the LDH enzyme itself. To test for this, add this compound to the positive control (lysed cells) and check if the signal is reduced. |
| Low Cell Seeding Density | An insufficient number of cells will not release enough LDH to be reliably detected. Optimize your cell seeding density. |
Experimental Protocols
Protocol 1: Assessing Apoptosis via Annexin V/Propidium Iodide Staining
This protocol helps determine if this compound is inducing apoptosis in your cells.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with this compound at the desired concentrations for the specified duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
Cell Harvesting: Gently wash the cells with cold PBS and then detach them using a non-enzymatic cell dissociation solution. Centrifuge the cells and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol detects the activation of caspase-3, a key marker of apoptosis.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for cleaved caspase-3. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action leading to potentiated ferroptosis.
Caption: A logical workflow for troubleshooting this compound-induced changes in cell viability.
References
- 1. Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ABHD12 Inhibitors: Evaluating DO264 and Correcting the Record on KT182
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective α/β-hydrolase domain 12 (ABHD12) inhibitor, DO264. This guide will also clarify the activity of KT182, which has been previously mischaracterized as an ABHD12 inhibitor in some contexts.
This comparison guide synthesizes experimental data to evaluate the performance of this compound and provides detailed methodologies for the key experiments cited.
Addressing a Common Misconception: KT182 is an ABHD6 Inhibitor
Initial interest in comparing this compound with KT182 as ABHD12 inhibitors is based on a misunderstanding of KT182's primary target. Experimental evidence clearly demonstrates that KT182 is a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), not ABHD12.[1] In studies profiling the selectivity of ABHD inhibitors, KT182 is consistently characterized as an irreversible inhibitor of ABHD6. This guide will therefore focus on the characterization of this compound as a leading ABHD12 inhibitor and will compare its activity to its structurally similar but inactive analog, (S)-DO271, to highlight its specificity and effects.
This compound: A Potent and Selective ABHD12 Inhibitor
This compound is a reversible, competitive inhibitor of ABHD12, an integral membrane serine hydrolase responsible for the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS), a bioactive signaling lipid.[2] Inhibition of ABHD12 by this compound leads to the accumulation of lyso-PS, which has been shown to have immunomodulatory effects.[3][4] Developed through an activity-based protein profiling (ABPP)-guided medicinal chemistry program, this compound has emerged as the first potent, selective, and in vivo-active inhibitor of ABHD12.[2][5][6]
Quantitative Comparison of this compound and its Inactive Analog (S)-DO271
To demonstrate the specific on-target activity of this compound, it is most effectively compared with its structurally related, but inactive, control probe, (S)-DO271.
| Compound | Target | IC50 (nM) | Notes |
| This compound | ABHD12 | 11 | Potent and selective inhibitor of ABHD12.[1][3][7] |
| (S)-DO271 | ABHD12 | >100,000 | Inactive analog of this compound, used as a negative control.[8] |
Table 1: Potency Comparison of this compound and (S)-DO271 against ABHD12.
In Vivo Efficacy of this compound
This compound has demonstrated target engagement and activity in vivo. Administration of this compound to mice resulted in a dose-dependent inhibition of ABHD12 in the brain and a significant increase in the levels of its substrate, lyso-PS.[4]
| Treatment | Dose | Effect on Brain Lyso-PS Levels |
| This compound | 30 mg/kg | Significant increase |
| Vehicle | - | No change |
Table 2: In Vivo Effect of this compound on ABHD12 Substrate Levels in Mouse Brain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of inhibitors against ABHD12 within a complex proteome.
Protocol:
-
Proteome Preparation: Mouse brain membrane proteomes are prepared and protein concentration is quantified.
-
Inhibitor Incubation: Proteome samples (1 mg/mL) are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for 45 minutes at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh) or a more specific probe like JJH350, is added to the samples and incubated for another 45 minutes at 37°C.[2]
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize and quantify the labeling of serine hydrolases.
-
Data Analysis: The intensity of the fluorescent band corresponding to ABHD12 is measured. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Lysophosphatidylserine (Lyso-PS) Lipase (B570770) Activity Assay
Objective: To measure the enzymatic activity of ABHD12 and the inhibitory effect of compounds.
Protocol:
-
Enzyme Source: Membrane lysates from HEK293T cells overexpressing human or mouse ABHD12, or from tissues like the brain, are used as the source of the enzyme.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor (e.g., this compound) or vehicle for a specified time at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a lyso-PS substrate.
-
Reaction and Detection: The reaction is allowed to proceed for a set time at 37°C and then terminated. The amount of product (e.g., free fatty acid or glycerol) is quantified using a suitable detection method, such as a colorimetric or fluorescent assay kit.[9][10]
-
Data Analysis: The rate of product formation is calculated, and the inhibitory activity is expressed as the percentage of inhibition compared to the vehicle control. IC50 values are determined from the dose-response curve.
Visualizations
ABHD12 Signaling Pathway
The following diagram illustrates the central role of ABHD12 in the hydrolysis of lysophosphatidylserine (lyso-PS) and the consequence of its inhibition by this compound.
Caption: ABHD12 hydrolyzes lyso-PS. This compound inhibits ABHD12, leading to lyso-PS accumulation and altered immune signaling.
Experimental Workflow for Inhibitor Profiling
This diagram outlines the competitive activity-based protein profiling (ABPP) workflow used to assess the potency and selectivity of ABHD12 inhibitors.
Caption: Workflow for determining inhibitor potency and selectivity using competitive ABPP.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison for Researchers: DO264 vs. Genetic Knockout of ABHD12
A comprehensive guide for researchers investigating the role of α/β-hydrolase domain-containing protein 12 (ABHD12) in neurological and immunological processes. This guide provides a detailed comparison of two key research tools: the selective chemical inhibitor DO264 and genetic knockout of the Abhd12 gene.
In the study of the serine hydrolase ABHD12, a key enzyme in lipid metabolism, researchers have two primary methods to probe its function: pharmacological inhibition with molecules like this compound and genetic ablation through knockout models. Both approaches effectively block ABHD12 activity, leading to the accumulation of its primary substrate, lysophosphatidylserine (B10771985) (lyso-PS), a bioactive lipid implicated in a range of physiological and pathological processes. However, the choice between these two powerful tools depends on the specific research question, desired experimental timeline, and the nuances of the biological system under investigation. This guide provides an objective comparison of this compound and ABHD12 genetic knockout, supported by experimental data, to aid researchers in selecting the most appropriate model for their studies.
At a Glance: Key Differences
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout of ABHD12 |
| Nature of Inhibition | Reversible, acute, or chronic | Irreversible, constitutive |
| Temporal Control | High; inhibition can be initiated and potentially reversed | Low; gene is absent from conception |
| Dose-Dependence | Allows for titration of effect | "All-or-nothing" effect |
| Off-Target Effects | Potential for off-target interactions, though this compound is highly selective for ABHD12 | Potential for developmental compensation |
| Phenotypic Severity | Generally milder; minimal auditory dysfunction reported[1] | More severe; recapitulates many features of the human disease PHARC, including hearing loss[1] |
| Experimental Timeline | Short-term and long-term studies possible | Long-term studies; requires breeding and colony maintenance |
| Applications | Acute signaling studies, preclinical drug development | Studying developmental roles, chronic disease modeling |
Mechanism of Action: Two Paths to ABHD12 Inactivation
Both this compound and genetic knockout of ABHD12 ultimately lead to the loss of the enzyme's lyso-PS lipase (B570770) activity. ABHD12 is a serine hydrolase responsible for the degradation of lyso-PS, a signaling lipid involved in various cellular processes, including immune responses and neuronal function.[2]
This compound is a potent, selective, and reversible small molecule inhibitor of ABHD12 with an IC50 of 11 nM.[3][4] It acts by binding to the active site of the ABHD12 enzyme, preventing it from hydrolyzing its lyso-PS substrate. This allows for acute and controlled inhibition of ABHD12 activity.
Genetic knockout of ABHD12 , on the other hand, involves the permanent deletion of the Abhd12 gene. This results in a complete and lifelong absence of the ABHD12 protein, leading to a constitutive accumulation of lyso-PS. Mouse models with a genetic knockout of ABHD12 exhibit phenotypes that mimic the human neurodegenerative disorder PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis pigmentosa, and Cataract).[1]
Comparative Efficacy and Phenotypic Outcomes
The primary biochemical consequence of both methods is the accumulation of lyso-PS. However, the magnitude and downstream consequences can differ, leading to distinct phenotypic outcomes.
Quantitative Comparison of Lyso-PS and Phosphatidylserine (B164497) (PS) Levels
Studies have directly compared the impact of this compound treatment and ABHD12 knockout on cellular lipid profiles. In HT1080 fibrosarcoma cells, both pharmacological inhibition with this compound and genetic knockout of ABHD12 resulted in a significant elevation of 18:0 lyso-PS and 18:0/C20:4 PS levels.[4]
| Lipid Species | Treatment/Model | Fold Change (vs. Control) |
| 18:0 lyso-PS | This compound (1 µM, 6h) in HT1080 cells | ~15-fold increase[4] |
| ABHD12 Knockout in HT1080 cells | ~10-fold increase[4] | |
| 18:0/C20:4 PS | This compound (1 µM, 6h) in HT1080 cells | ~4-fold increase[4] |
| ABHD12 Knockout in HT1080 cells | ~3-fold increase[4] |
Data synthesized from Kathman et al., 2020.[4]
In vivo studies in mice have shown that while both this compound treatment and ABHD12 knockout lead to elevated brain lyso-PS levels, the magnitude of this increase in this compound-treated mice generally does not reach the levels observed in knockout mice.[1]
Immunological Response
Both pharmacological and genetic ablation of ABHD12 have been shown to heighten immunological responses. This is attributed to the accumulation of lyso-PS, which can act as a signaling molecule to stimulate immune cells.
In a model of lymphocytic choriomeningitis virus (LCMV) infection in mice, both this compound-treated and ABHD12 knockout mice displayed exacerbated immunopathology, characterized by severe lung damage and increased production of proinflammatory chemokines.[1]
While direct side-by-side quantitative comparisons of a broad panel of cytokines in both models within the same study are limited, individual studies have demonstrated increased production of pro-inflammatory cytokines such as TNF-α and IL-6 in both ABHD12 knockout mice and in cell lines treated with this compound.[5][6]
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors like this compound.
Objective: To determine the in situ IC50 of this compound for ABHD12 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture human monocytic THP-1 cells. Treat cells with varying concentrations of this compound (e.g., 0.001–1 µM) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
Proteome Preparation: Harvest the cells, lyse them in a suitable buffer (e.g., PBS), and prepare the membrane proteome fraction by ultracentrifugation.
-
Probe Labeling: Incubate the membrane proteome with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine or a biotinylated probe for enrichment).[7] This probe will covalently label the active site of serine hydrolases.
-
Competitive Inhibition: In the presence of this compound, the binding of the activity-based probe to ABHD12 will be reduced in a concentration-dependent manner.
-
Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an in-gel fluorescence scanner. The intensity of the band corresponding to ABHD12 will decrease with increasing concentrations of this compound.
-
Mass Spectrometry-Based (ABPP-MudPIT): For broader selectivity profiling, use a biotinylated probe to enrich for labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled serine hydrolases.
-
Lyso-PS Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD12.
Objective: To determine the inhibitory effect of this compound on the lyso-PS lipase activity of ABHD12.
Methodology:
-
Enzyme Source: Use recombinant ABHD12, or membrane proteomes from cells or tissues known to express ABHD12.
-
Substrate Preparation: Prepare a solution of a specific lyso-PS substrate (e.g., 17:1 lyso-PS).
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source with varying concentrations of this compound or vehicle control.
-
Enzymatic Reaction: Initiate the reaction by adding the lyso-PS substrate to the enzyme-inhibitor mixture. Incubate at 37°C for a defined period.
-
Quantification of Product: Stop the reaction and quantify the amount of free fatty acid or glycerophosphoserine (B1230283) produced using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the rate of lyso-PS hydrolysis at each inhibitor concentration and determine the IC50 value of this compound.
LCMV Infection Model in Mice
This in vivo model is used to assess the impact of ABHD12 inhibition on the immune response to viral infection.
Objective: To compare the immunopathological response to LCMV infection in this compound-treated mice and ABHD12 knockout mice.
Methodology:
-
Animal Models: Use wild-type mice (for this compound treatment) and ABHD12 knockout mice on the same genetic background (e.g., C57BL/6).
-
Treatment/Infection:
-
Administer this compound or vehicle to wild-type mice via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Infect both the treated wild-type mice and the ABHD12 knockout mice with a specific strain of LCMV (e.g., clone 13) at a defined dose (e.g., 2 x 10^6 PFU).
-
-
Monitoring: Monitor the mice for signs of disease, such as weight loss and mortality.
-
Immunological Analysis: At specific time points post-infection, collect samples for analysis:
-
Bronchoalveolar lavage fluid (BALF): Analyze for inflammatory cell infiltrates and chemokine levels (e.g., CCL2, CCL3, CCL5) by ELISA or multiplex assay.
-
Spleen and Lungs: Isolate lymphocytes and analyze T cell responses (e.g., virus-specific CD8+ T cells) by flow cytometry using tetramer staining and intracellular cytokine staining.
-
Serum: Measure viral titers and systemic cytokine levels.
-
-
Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.
Signaling Pathways and Logical Relationships
The primary consequence of both this compound and ABHD12 knockout is the accumulation of lyso-PS. This lipid mediator can then trigger downstream signaling cascades, particularly in immune cells like microglia, leading to neuroinflammation.
Caption: Inhibition of ABHD12 by this compound or genetic knockout leads to lyso-PS accumulation, promoting neuroinflammation.
Experimental Workflow for Comparing this compound and ABHD12 Knockout
References
- 1. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Critical Roles of Lysophospholipid Receptors in Activation of Neuroglia and Their Neuroinflammatory Responses | Semantic Scholar [semanticscholar.org]
- 6. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Inactive Control (S)-DO271: An Essential Tool for Validating DO264-Mediated ABHD12 Inhibition Studies
For researchers in immunology, neuroscience, and drug development, the selective inhibition of α/β-hydrolase domain-containing protein 12 (ABHD12) by DO264 offers a potent tool to investigate the roles of lysophosphatidylserine (B10771985) (lyso-PS) signaling in various physiological and pathological processes. To ensure the specificity of these investigations, the use of a structurally related but inactive control compound is paramount. This guide provides a comprehensive comparison of this compound and its inactive control, (S)-DO271, supported by experimental data, detailed protocols, and pathway diagrams.
Unveiling the Activity Profile: this compound vs. (S)-DO271
This compound is a potent and selective inhibitor of ABHD12, an enzyme responsible for the hydrolysis of the bioactive lipid lyso-PS.[1][2][3][4] In stark contrast, (S)-DO271 was designed as a negative control, exhibiting a dramatic reduction in its ability to inhibit ABHD12.[2] This significant difference in potency makes (S)-DO271 an ideal tool to differentiate the on-target effects of ABHD12 inhibition by this compound from any potential off-target or compound-specific effects.
Comparative Inhibitory Activity
The inhibitory potency of this compound and (S)-DO271 against ABHD12 has been quantified through IC50 measurements, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 Value | Reference |
| This compound | ABHD12 | 11 nM | [1] |
| (S)-DO271 | ABHD12 | > 100,000 nM (~10,000-fold less potent than this compound) | [2] |
Functional Consequences of ABHD12 Inhibition
The inhibition of ABHD12 by this compound leads to an accumulation of its substrate, lyso-PS. This accumulation has been shown to augment inflammatory responses in immune cells. A key experimental model for studying these effects utilizes the human monocytic cell line, THP-1, differentiated into macrophages and polarized to a pro-inflammatory M1 state.
Impact on Cytokine and Chemokine Production
In M1-polarized THP-1 macrophages, treatment with this compound results in a concentration-dependent increase in the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Chemokine (C-C motif) Ligand 3 (CCL3), and CCL4.[2] Crucially, (S)-DO271 does not elicit this pro-inflammatory response, demonstrating that the observed effects of this compound are a direct consequence of ABHD12 inhibition.[2]
| Compound | Concentration (µM) | TNF-α Production | IL-1β Production | CCL3 Production | CCL4 Production | Reference |
| DMSO (Vehicle) | - | Baseline | Baseline | Baseline | Baseline | [2] |
| This compound | 0.1 | Increased | Increased | Increased | Increased | [2] |
| 0.5 | Further Increased | Further Increased | Further Increased | Further Increased | [2] | |
| 1.0 | Significant Increase | Significant Increase | Significant Increase | Significant Increase | [2] | |
| (S)-DO271 | 1.0 | No significant change | No significant change | No significant change | No significant change | [2] |
Note: This table summarizes the reported trends. For specific quantitative values, please refer to the primary literature.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the ABHD12 signaling pathway and the experimental workflow for assessing the effects of this compound and (S)-DO271.
Caption: ABHD12 hydrolyzes lyso-PS. This compound inhibits this, causing lyso-PS accumulation and pro-inflammatory signaling.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Frontiers | A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG [frontiersin.org]
- 3. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
how does DO264 compare to the ABHD6 inhibitor WWL70
A Comparative Guide to DO264 and the ABHD6 Inhibitor WWL70 for Researchers
In the landscape of chemical biology and drug discovery, the α/β-hydrolase domain (ABHD) superfamily of enzymes presents a range of intriguing targets for therapeutic intervention. Among the inhibitors developed to probe the function of these enzymes, this compound and WWL70 are notable tool compounds. This guide provides a detailed comparison of their biochemical properties, mechanisms of action, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
A crucial point of distinction is that while both compounds target members of the ABHD family, they exhibit high selectivity for different enzymes. This compound is a potent inhibitor of ABHD12, whereas WWL70 is a selective inhibitor of ABHD6. This fundamental difference in their primary targets dictates their distinct biological effects and applications.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and WWL70 based on available experimental data.
| Feature | This compound | WWL70 |
| Primary Target | α/β-hydrolase domain-containing protein 12 (ABHD12) | α/β-hydrolase domain 6 (ABHD6) |
| Potency (IC₅₀) | 11 nM for ABHD12[1][2] | 70 nM for ABHD6[3][4][5] |
| Mechanism of Action | Reversible, competitive inhibitor[6] | Irreversible, forms a carbamoylating adduct with the catalytic serine[5][7] |
| Key Substrate Modulated | Lysophosphatidylserine (B10771985) (lyso-PS)[1][6] | 2-Arachidonoylglycerol (B1664049) (2-AG)[3][4] |
| Primary Biological Effect | Pro-inflammatory/Immunostimulatory[1][6][8] | Anti-inflammatory, metabolic regulation[4][9][10] |
Signaling Pathways and Mechanism of Action
The differential targets of this compound and WWL70 mean they modulate distinct signaling pathways.
This compound and the ABHD12-Lyso-PS Pathway
This compound selectively inhibits ABHD12, an enzyme responsible for the hydrolysis of lysophosphatidylserine (lyso-PS), a class of immunomodulatory lipids.[1][6][11] By blocking ABHD12, this compound leads to an accumulation of lyso-PS.[6][8] This accumulation has been shown to enhance immune responses, leading to increased production of pro-inflammatory cytokines and chemokines.[1][6][8]
WWL70 and the ABHD6-2-AG Pathway
WWL70 is a selective inhibitor of ABHD6, a serine hydrolase that contributes to the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4][5] Inhibition of ABHD6 by WWL70 leads to an increase in the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2).[4] This modulation of the endocannabinoid system is associated with anti-inflammatory effects and regulation of metabolic processes.[4][9][10]
Experimental Protocols
The characterization of both this compound and WWL70 has heavily relied on a technique known as Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic method allows for the assessment of enzyme activity directly in complex biological systems.
Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of an inhibitor against a family of enzymes in a native biological sample (e.g., cell lysate, tissue homogenate).
General Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The α/β-hydrolase domain 6 inhibitor WWL70 decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of DO264's Effects with Genetic Knockdown of its Target, ABHD12
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological inhibitor DO264 with genetic knockdown of its target enzyme, α/β-hydrolase domain-containing protein 12 (ABHD12). The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, objective validation of this compound's on-target effects, supporting its use as a selective chemical probe for studying ABHD12 biology.
ABHD12 is a serine hydrolase recognized for its critical role in lipid metabolism, specifically the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS), a signaling lipid implicated in neurological and immunological processes.[1][2][3] Dysregulation of ABHD12 activity is associated with the rare neurodegenerative disorder PHARC.[1][4] this compound has emerged as a potent and selective inhibitor of ABHD12, offering a pharmacological tool to investigate its functions.[5][6][7] This guide cross-validates the effects of this compound with genetic loss-of-function of ABHD12, primarily through data from ABHD12 knockout mice, which serves as a strong proxy for siRNA-mediated knockdown.
Data Presentation: Pharmacological vs. Genetic Inhibition of ABHD12
The following tables summarize the quantitative data comparing the effects of this compound treatment with the consequences of ABHD12 genetic ablation.
| Parameter | This compound | ABHD12 Knockdown/Knockout | References |
| Target | α/β-hydrolase domain-containing protein 12 (ABHD12) | Abhd12 gene | [4][5] |
| IC50 (in vitro) | 11 nM | Not Applicable | [7][8] |
| Effect on Lyso-PS Levels | Increased | Increased | [4][9][10] |
| Cellular Model System | THP-1 human monocytic cells, primary human macrophages | Mouse models (knockout) | [4][9] |
| In Vivo Model System | Mice | Mice (knockout) | [4][8][10] |
| Immunological Phenotype | Heightened inflammatory response | Heightened inflammatory response | [6][10] |
| Neurological Phenotype | Minimal auditory dysfunction with short-term treatment | Age-dependent hearing loss and ataxia | [4][8][10] |
| Key Experimental Findings | This compound Treatment | ABHD12 Knockdown/Knockout | References |
| Lyso-PS Hydrolysis in THP-1 cell membranes | IC50 = 8.6 nM | Not Applicable | [8] |
| Lyso-PS Hydrolysis in mouse brain membranes | IC50 = 2.8 nM | Substantially reduced | [8][11] |
| Increase in Lyso-PS in THP-1 cells | Concentration-dependent increase | Not directly measured in this cell line, but consistent with knockout phenotype | [9] |
| Increase in Lyso-PS in mouse brain | Dose-dependent increase | Massive accumulation | [4][8][12] |
| Response to LCMV infection | Exacerbated immunopathology, severe lung damage, increased chemokines | Exacerbated immunopathology, severe lung damage, increased chemokines | [8][10] |
Experimental Protocols
1. siRNA Knockdown of ABHD12 (General Protocol)
This protocol provides a general framework for siRNA-mediated knockdown of ABHD12 in a mammalian cell line. Optimization for specific cell types is recommended.
-
Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute a validated siRNA targeting ABHD12 and a non-targeting control siRNA in serum-free medium.[13][14]
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the stability of the ABHD12 protein.[14]
2. Cell Viability Assay (WST-1)
This assay is used to assess the impact of this compound treatment or ABHD12 knockdown on cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound or perform siRNA knockdown as described above. Include appropriate controls.
-
Incubation: Incubate for the desired duration of the experiment.
-
Reagent Addition: Add WST-1 reagent to each well.[18]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18][19]
3. Measurement of Lyso-PS Levels
This protocol outlines the general steps for quantifying lyso-PS lipids.
-
Sample Preparation: Harvest cells or tissues and extract lipids using a suitable solvent system (e.g., Bligh-Dyer method).
-
Lipid Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify different lyso-PS species.[4][12]
-
Data Analysis: Compare the levels of specific lyso-PS species between control and treated/knockdown samples.
Visualizations
Caption: Experimental workflow for comparing this compound and siRNA knockdown of ABHD12.
References
- 1. researchgate.net [researchgate.net]
- 2. ABHD12 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. RNAi Four-Step Workflow | Thermo Fisher Scientific - AR [thermofisher.com]
- 16. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 17. siRNA Knockdown of Mammalian zDHHCs and Validation of mRNA Expression by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 18. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Assessing the Selectivity Profile of DO264 Against Other Hydrolases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of DO264, a potent and selective inhibitor of α/β-hydrolase domain-containing protein 12 (ABHD12), against other hydrolases. The information presented herein is supported by experimental data from published research, offering an objective assessment of this compound's performance and its utility as a chemical probe for studying ABHD12-mediated signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ABHD12, a serine hydrolase that plays a crucial role in the metabolism of the bioactive lipid lysophosphatidylserine (B10771985) (lyso-PS).[1][2][3][4][5] By inhibiting ABHD12, this compound leads to the accumulation of lyso-PS, which can modulate various physiological processes, including neuroinflammation and immune responses. Understanding the selectivity of this compound is paramount for accurately interpreting experimental results and for its potential development as a therapeutic agent.
Selectivity Profile of this compound
The selectivity of this compound has been primarily assessed using competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique that allows for the global analysis of enzyme activities in complex biological samples. Studies have consistently shown that this compound exhibits excellent selectivity for ABHD12 with negligible inhibition of other serine hydrolases at concentrations effective for inhibiting its primary target.[2]
Quantitative Inhibitor Selectivity Profile
| Target Enzyme | Enzyme Class | This compound IC₅₀ (nM) | Selectivity Notes |
| ABHD12 | Serine Hydrolase | 11 | Primary target of this compound. [5] |
| Other Serine Hydrolases | Serine Hydrolase | Not Reported | Activity-based protein profiling (ABPP) studies have demonstrated that this compound has excellent selectivity over other serine hydrolases, with negligible off-target engagement at concentrations that fully inhibit ABHD12.[2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The primary method used to determine the selectivity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .
Competitive ABPP Protocol for Serine Hydrolase Selectivity
This protocol provides a general workflow for assessing the selectivity of an inhibitor like this compound against a panel of serine hydrolases in a complex proteome.
1. Proteome Preparation:
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., Tris-buffered saline) to prepare a proteome lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
-
Pre-incubate aliquots of the proteome lysate with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
3. Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate-rhodamine (FP-Rh) probe, to each reaction.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature to allow the probe to covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.
4. Sample Preparation for Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Denature the proteins by heating the samples.
5. Gel Electrophoresis and Visualization:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled hydrolases using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated samples compared to the control indicates inhibition.
6. Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the target enzymes.
-
Determine the IC₅₀ value for each inhibited enzyme by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further illustrate the context of this compound's activity, the following diagrams depict the relevant signaling pathway and the experimental workflow.
Caption: ABHD12 hydrolyzes lyso-PS, regulating its downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
A Comparative In Vivo Analysis of the ABHD12 Inhibitor DO264 and ABHD12 Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative in vivo effects of the selective α/β-hydrolase domain-containing protein 12 (ABHD12) inhibitor, DO264, and genetic knockout of ABHD12 (ABHD12-/-) in mice. This guide provides a detailed summary of key phenotypic and metabolic changes, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction
α/β-hydrolase domain-containing protein 12 (ABHD12) is a serine hydrolase primarily responsible for the degradation of lysophosphatidylserine (B10771985) (lyso-PS), a class of signaling lipids implicated in immunological and neurological processes.[1][2] Loss-of-function mutations in the ABHD12 gene in humans lead to a rare neurodegenerative disorder known as PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis pigmentosa, and Cataract).[3] Murine models, specifically ABHD12 knockout (ABHD12-/-) mice, replicate several key features of PHARC, providing a valuable tool for studying the disease's pathophysiology.[3] this compound is a potent and selective chemical probe that inhibits ABHD12 activity in vivo, offering a pharmacological approach to investigate the acute and chronic consequences of ABHD12 inhibition.[1] This guide provides a direct comparison of the in vivo effects of this compound administration and genetic ablation of ABHD12 in mice, highlighting both convergent and divergent phenotypes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the effects of this compound treatment and ABHD12 knockout in mice.
Table 1: Brain Lysophosphatidylserine (lyso-PS) and Phosphatidylserine (B164497) (PS) Lipid Levels
| Lipid Species | This compound-Treated Mice (Fold Change vs. Vehicle) | ABHD12-/- Mice (Fold Change vs. Wild-Type) | Reference |
| Lyso-PS | |||
| 18:0 lyso-PS | ~2-3 fold increase | ~10-15 fold increase | [1][3] |
| 20:4 lyso-PS | Modest increase | Significant increase | [1][2] |
| 22:0 lyso-PS | ~2-3 fold increase | ~20-25 fold increase | [1][3] |
| 22:1 lyso-PS | ~2-3 fold increase | ~20-25 fold increase | [1][3] |
| 24:0 lyso-PS | ~2-3 fold increase | ~25-30 fold increase | [1][3] |
| 24:1 lyso-PS | ~2-3 fold increase | ~25-30 fold increase | [1][3] |
| PS | |||
| 18:1/20:4 PS | Increased | Increased | [2] |
| 20:1/20:4 PS | Increased | Increased | [2] |
| Other PS species | Reduced | Reduced | [2] |
Table 2: Auditory Function Assessment (Auditory Brainstem Response - ABR)
| Parameter | This compound-Treated Mice (4 weeks) | ABHD12-/- Mice (9-10 months) | Reference |
| ABR Thresholds | Minimal to no significant change | Significantly increased thresholds (hearing loss) | [1][3] |
| Interpeak Latency | Not significantly altered | Delayed interpeak latency of waves I-IV | [3] |
Table 3: Immune Response to Lymphocytic Choriomeningitis Virus (LCMV) Infection
| Parameter | This compound-Treated Mice | ABHD12-/- Mice | Reference |
| Lung Pathology | Severe immunopathology | Severe immunopathology | [1] |
| Proinflammatory Chemokines (e.g., CCL2, CCL5) | Heightened production | Heightened production | [1] |
| Survival | Reduced in some cases | Not explicitly stated, but severe pathology observed | [1] |
Table 4: Neurobehavioral Phenotypes
| Test | This compound-Treated Mice | ABHD12-/- Mice (17-18 months) | Reference |
| Rotarod Test | Not reported | Mild ataxia (reduced latency to fall) | [3] |
| Hanging Wire Test | Not reported | Reduced latency to fall | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Administration of this compound
This compound is typically administered to mice via intraperitoneal (i.p.) injection. A common dosing regimen is 30 mg/kg body weight, prepared in a vehicle solution such as a mixture of ethanol, PEG400, and saline. The treatment duration can vary from a single acute dose (e.g., 4 hours) to chronic daily administration for several weeks to assess long-term effects.[1][2]
Generation and Genotyping of ABHD12-/- Mice
ABHD12 knockout mice are generated using standard gene-targeting techniques in embryonic stem cells, typically on a C57BL/6 background. The targeting vector is designed to replace critical exons of the Abhd12 gene with a selection cassette (e.g., neomycin resistance). Successful germline transmission is confirmed by Southern blot and PCR genotyping of tail DNA. Loss of ABHD12 mRNA and protein expression is verified by RT-PCR and mass spectrometry-based proteomics, respectively.
Lipidomics Analysis of Brain Tissue
Mouse brain tissue is rapidly dissected and flash-frozen. Lipids are extracted using a modified Bligh-Dyer method. Briefly, brain homogenates are subjected to a biphasic extraction with chloroform, methanol, and water. The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in an appropriate solvent for analysis. Quantification of lyso-PS and PS species is performed using liquid chromatography-mass spectrometry (LC-MS) with targeted multiple reaction monitoring (MRM).
Auditory Brainstem Response (ABR)
Mice are anesthetized, and subdermal needle electrodes are placed at the vertex (active), behind the ipsilateral ear (reference), and on the contralateral hindlimb (ground). ABRs are evoked by click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) and presented at decreasing sound pressure levels (SPLs). The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible waveform.
Rotarod Test
Motor coordination and balance are assessed using an accelerating rotarod apparatus. Mice are placed on the rotating rod, which gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded for each mouse over multiple trials.
Hanging Wire Test
Forelimb strength and endurance are evaluated using the hanging wire test. Mice are placed on a wire cage lid, which is then inverted. The latency for the mouse to fall from the lid is recorded, with a predetermined cutoff time.
Lymphocytic Choriomeningitis Virus (LCMV) Infection Model
Mice are infected with a specific clone of LCMV (e.g., clone 13) via intravenous (i.v.) or intraperitoneal (i.p.) injection. The viral dose is carefully titrated to induce a persistent infection and associated immunopathology. Disease progression and immune responses are monitored over time.
Measurement of Cytokines and Chemokines
Tissues (e.g., lung, spleen) or serum are collected from LCMV-infected mice. Protein levels of various cytokines and chemokines (e.g., CCL2, CCL5, TNF-α, IL-6) are quantified using multiplex bead-based immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA).
Immunohistochemistry for Microglial Activation
Mouse brains are perfused, fixed, and sectioned. Brain slices are stained with an antibody against ionized calcium-binding adapter molecule 1 (Iba1), a marker for microglia. The morphology and density of Iba1-positive cells are analyzed to assess microglial activation, a hallmark of neuroinflammation.
Competitive Activity-Based Protein Profiling (ABPP)
To assess the in vivo target engagement of this compound, brain tissue from treated and vehicle control mice is harvested and homogenized. Brain membrane proteomes are incubated with a fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., FP-rhodamine). The probe covalently labels the active site of serine hydrolases. In the presence of this compound, the probe's access to the ABHD12 active site is blocked, resulting in a decreased fluorescent signal for the ABHD12 protein band on an SDS-PAGE gel. This allows for the quantification of ABHD12 inhibition.
Mandatory Visualization
dot
Caption: ABHD12 signaling pathway in health and disease.
dot
Caption: Experimental workflow for comparing this compound and ABHD12-/- mice.
References
- 1. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD12 controls brain lysophosphatidylserine pathways that are deregulated in a murine model of the neurodegenerative disease PHARC - PMC [pmc.ncbi.nlm.nih.gov]
Validating DO264-Induced Phenotypes: A Comparative Guide with Rescue Experiment Validation
An objective comparison of DO264's performance against alternative methods, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the cellular and in vivo phenotypes induced by this compound, a potent and selective inhibitor of the α/β-hydrolase domain-containing 12 (ABHD12) enzyme. The validation of these phenotypes is critically examined through rescue experiments, primarily utilizing a structurally related inactive analog, (S)-DO271, and by comparing the pharmacological effects of this compound with the genetic knockout of ABHD12. This approach ensures that the observed biological effects are directly attributable to the inhibition of ABHD12.
Data Presentation
In Vitro Efficacy and Phenotypes
The primary in vitro phenotype of this compound is the elevation of lysophosphatidylserine (B10771985) (lyso-PS) levels and a subsequent increase in pro-inflammatory cytokine and chemokine secretion in immune cells. The human monocytic cell line, THP-1, differentiated into macrophages, serves as a key model system.
| Parameter | This compound | (S)-DO271 (Inactive Analog) | ABHD12 Knockout | Reference |
| ABHD12 Inhibition (IC₅₀) | 11 nM | > 10,000 nM | Not Applicable (No protein) | [1] |
| Lyso-PS Elevation in THP-1 cells | Significant increase | No significant change | Significant increase | [1] |
| TNF-α Secretion (THP-1 cells) | Concentration-dependent increase | No significant change | Elevated basally and in response to LPS | [1] |
| IL-1β Secretion (THP-1 cells) | Concentration-dependent increase | No significant change | Elevated basally and in response to LPS | [1] |
| CCL3 Secretion (THP-1 cells) | Concentration-dependent increase | No significant change | Not reported | [1] |
| CCL4 Secretion (THP-1 cells) | Concentration-dependent increase | No significant change | Not reported | [1] |
In Vivo Efficacy and Phenotypes
In vivo studies in mice corroborate the in vitro findings, demonstrating that this compound elevates brain lyso-PS levels and exacerbates the immune response to viral infection. The lymphocytic choriomeningitis virus (LCMV) infection model is a key system for these investigations.
| Parameter | This compound-Treated Mice | Vehicle-Treated Mice | ABHD12 Knockout Mice | Reference |
| Brain Lyso-PS Levels | Significant elevation | Baseline levels | Significant elevation | [1][2] |
| Immune Response to LCMV Infection | Heightened immunological response, increased pro-inflammatory chemokines | Normal immune response | Heightened immunological response | [1][3] |
| Auditory Function | Minimal perturbations | Normal | PHARC-like hearing loss | [3] |
Experimental Protocols
In Vitro Validation of this compound-Induced Cytokine Production in THP-1 Macrophages
This protocol details the methodology for assessing the effect of this compound on cytokine production in human THP-1 cells, with the inactive analog (S)-DO271 serving as a negative control.
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[1]
-
Allow the differentiated macrophages to rest for 24 hours before further stimulation.[1]
-
-
Compound Treatment and M1 Polarization:
-
Pre-treat the differentiated THP-1 macrophages with varying concentrations of this compound (e.g., 0.1, 1, 5 µM), (S)-DO271 (e.g., 5 µM), or DMSO (vehicle control) for 2 hours.[1]
-
Polarize the macrophages to a pro-inflammatory M1 phenotype by stimulating with 20 ng/mL IFN-γ and 10 pg/mL lipopolysaccharide (LPS).[1]
-
Continue the incubation in the presence of the compounds or vehicle for an additional 24 hours.
-
-
Cytokine and Chemokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, CCL3, and CCL4 using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][4][5]
-
Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
-
In Vivo Validation of this compound-Induced Immunomodulation in a Mouse Model of LCMV Infection
This protocol describes the in vivo validation of this compound's immunomodulatory effects in a mouse model of viral infection, comparing its effects to those observed in ABHD12 knockout mice.
-
Animal Models:
-
Use wild-type C57BL/6J mice and ABHD12 knockout mice on the same genetic background.
-
House animals under specific pathogen-free conditions.
-
-
This compound Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle (e.g., a solution of 10% DMSO, 10% Tween 80, and 80% saline) to wild-type mice via intraperitoneal (i.p.) injection daily for a specified period (e.g., 4 weeks).[1]
-
-
LCMV Infection:
-
Infect this compound-treated, vehicle-treated, and ABHD12 knockout mice with a sublethal dose of LCMV clone 13 (e.g., 2 x 10^6 plaque-forming units) via i.p. injection.[6]
-
-
Assessment of Immune Response:
-
At specific time points post-infection (e.g., day 8), collect blood and tissues (e.g., spleen, lungs).
-
Measure viral titers in tissues by plaque assay.[6]
-
Analyze immune cell populations in the spleen and lungs by flow cytometry.
-
Measure pro-inflammatory chemokine levels in bronchoalveolar lavage fluid or tissue homogenates by ELISA.[3]
-
-
Quantification of Lysophosphatidylserine:
Mandatory Visualization
Caption: Signaling pathway illustrating this compound's inhibition of ABHD12.
Caption: Workflow for in vitro and in vivo validation of this compound phenotypes.
References
- 1. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD12 and LPCAT3 interplay regulates a lyso-phosphatidylserine-C20:4 phosphatidylserine lipid network implicated in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. protocols.io [protocols.io]
- 6. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Acute and Chronic DO264 Treatment Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported outcomes following acute versus chronic administration of DO264, a selective inhibitor of the α/β-hydrolase domain-containing protein 12 (ABHD12). The experimental data summarized herein is intended to support further research and drug development efforts targeting the ABHD12 pathway.
Executive Summary
This compound is a potent and selective inhibitor of ABHD12, an enzyme responsible for the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS), a class of immunomodulatory lipids. Inhibition of ABHD12 by this compound leads to an accumulation of lyso-PS, which has distinct immunological consequences. The current body of research, primarily conducted in preclinical mouse models and human cell lines, reveals significant differences in the biological outcomes depending on the duration of this compound administration. Acute treatment predominantly results in a rapid and pronounced immune response, while longer-term administration suggests a potential for sustained elevation of specific lipids without the severe neurodevelopmental phenotypes associated with genetic deletion of ABHD12.
Data Presentation: Acute vs. Chronic this compound Treatment
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy and Cellular Effects of this compound
| Parameter | Cell Line | Concentration/IC50 | Duration | Outcome | Citation |
| ABHD12 Inhibition (IC50) | - | 11 nM | - | Potent inhibition of ABHD12. | [1] |
| Lyso-PS Hydrolysis Inhibition (IC50) | Mouse Brain Membranes | 2.8 nM | - | Inhibition of ABHD12-dependent lyso-PS hydrolysis. | [1] |
| ABHD12 Inhibition in situ | THP-1 Cells | Complete blockade at 1 µM | 4 hours | Concentration-dependent inhibition of ABHD12. | [2] |
| Cytokine/Chemokine Production | M1-polarized THP-1 Macrophages | 1 µM | - | Increased levels of CCL3, CCL4, TNF-α, and IL-1β. | [1] |
| Ferroptosis Potentiation | HT1080 & SU-DHL-5 Cells | 1 µM | - | Potentiates RSL3-induced ferroptotic cell death. | [1] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Mice
| Administration Route | Dose | Duration | Key Outcomes | Citation |
| Intraperitoneal (i.p.) | 30 mg/kg | 24 hours | Dose-dependent inhibition of ABHD12 in the brain. | [2] |
| Intraperitoneal (i.p.) | 30 mg/kg | 4 weeks | Increased levels of various lyso-PS species in the brain. | [1] |
| Intraperitoneal (i.p.) | 30 mg/kg | - | Heightened immunological response to LCMV infection, leading to severe lung pathology and increased proinflammatory chemokines (CCL2, CCL3, CCL5). | [1][2] |
| - | 30 mg/kg/day | 4 weeks | Minimal perturbations in auditory function, unlike ABHD12-/- mice. | [2] |
Comparative Outcomes: Acute vs. Chronic Treatment
Acute Treatment Effects (Hours to Days)
Acute administration of this compound leads to a rapid and robust immunological response. In mouse models of lymphocytic choriomeningitis virus (LCMV) infection, treatment with this compound exacerbates the immune response, resulting in severe lung pathology and elevated levels of proinflammatory chemokines[1][2]. This heightened immune activity is consistent with in vitro findings where this compound treatment of macrophages augments the production of inflammatory cytokines and chemokines[1]. The underlying mechanism is the rapid accumulation of lyso-PS following ABHD12 inhibition.
Chronic Treatment Effects (Weeks)
Data on the long-term administration of this compound is more limited. However, a four-week study in mice demonstrated a sustained increase in various lyso-PS species in the brain[1]. A significant finding from this study is that, unlike mice with a genetic knockout of ABHD12 (ABHD12-/-), which exhibit hearing loss, mice treated with this compound for four weeks showed minimal auditory perturbations[2]. This suggests that pharmacological inhibition, even over a prolonged period, may not fully replicate the developmental consequences of a complete and lifelong absence of the enzyme. It is also noted that more chronic inhibition of ABHD12 might lead to a greater accumulation of brain lyso-PS, potentially approaching the levels seen in knockout mice[2].
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the in situ inhibition of ABHD12 by this compound.
-
Cell Treatment: Human THP-1 cells are treated with varying concentrations of this compound for 4 hours.
-
Lysis: Cells are lysed, and the membrane proteome is isolated.
-
Probe Labeling: The membrane proteome is incubated with a fluorescently tagged probe that covalently binds to the active site of serine hydrolases, including ABHD12. A common probe used is FP-rhodamine.
-
Competitive Inhibition: In the presence of this compound, the binding of the fluorescent probe to ABHD12 is blocked in a concentration-dependent manner.
-
Visualization: The proteome is separated by SDS-PAGE, and the fluorescence is visualized. A decrease in the fluorescent signal for the ABHD12 protein band indicates inhibition by this compound.
Lyso-PS Hydrolysis Assay
This assay measures the enzymatic activity of ABHD12.
-
Reaction Setup: Mouse brain membrane lysates are incubated with a synthetic lyso-PS substrate (e.g., 17:1 lyso-PS).
-
Incubation: The reaction is carried out at 37°C for a defined period (e.g., 20 minutes).
-
Quenching: The reaction is stopped by the addition of a chloroform/methanol mixture.
-
Extraction and Analysis: The lipids are extracted, and the amount of the fatty acid product is quantified by liquid chromatography-mass spectrometry (LC-MS).
-
Inhibition Measurement: To determine the inhibitory effect of this compound, the assay is performed in the presence of various concentrations of the compound.
Lymphocytic Choriomeningitis Virus (LCMV) Infection Model
This in vivo model is used to evaluate the impact of this compound on the immune response to viral infection.
-
Animal Model: C57BL/6 mice are typically used.
-
Infection: Mice are infected with a specific strain of LCMV, such as clone 13, which can establish a chronic infection.
-
This compound Administration: Mice are treated with this compound (e.g., 30 mg/kg, i.p.) at specified time points relative to the infection.
-
Outcome Measures: At various time points post-infection, parameters such as survival, viral titers in tissues (e.g., lung, spleen, serum), and levels of proinflammatory chemokines and cytokines in bronchoalveolar lavage fluid (BALF) are measured.
-
Pathology: Tissues, particularly the lungs, are collected for histopathological analysis to assess the extent of immune-mediated pathology.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: Comparative experimental workflows.
References
Safety Operating Guide
Navigating the Safe Disposal of DO264: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive overview of the proper disposal procedures for DO264, a potent and selective ABHD12 inhibitor. While specific institutional and local regulations must always be followed, this document outlines essential, immediate safety and logistical information to facilitate the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key Handling Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves absorbing the spill with an inert material, collecting the contaminated material in a sealed container, and treating it as hazardous waste.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, like any other laboratory chemical, involves a systematic process of collection, labeling, storage, and transfer. Adherence to these steps is critical for regulatory compliance and safety.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Based on its chemical properties as a complex organic molecule, this compound should be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, contaminated solvents).
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container.
-
Ensure the container material is compatible with the solvent used to dissolve this compound. For example, if this compound is in an organic solvent, use a solvent-resistant container.
-
Never dispose of liquid this compound waste down the drain.
-
3. Proper Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-4-piperidinyl]-N′-3-pyridinyl-thiourea" and/or "this compound"
-
The concentration of the waste, if applicable.
-
The primary hazard(s) (e.g., Toxic).
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Temporary Storage:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
5. Final Disposal:
-
Once the waste container is full, or in accordance with your institution's policies (e.g., maximum storage time), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data Summary
For the purpose of waste management, understanding the physical and chemical properties of this compound is essential.
| Property | Value | Source |
| Chemical Name | N-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-4-piperidinyl]-N′-3-pyridinyl-thiourea | N/A |
| CAS Number | 2301866-59-9 | N/A |
| Molecular Formula | C23H20Cl2F3N5O2S | N/A |
| Molecular Weight | 558.4 g/mol | N/A |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Essential Safety and Operational Protocols for Handling DO264
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent, novel compounds like DO264. This document provides immediate and essential safety, handling, and disposal information for this compound, an inhibitor of the α/β-hydrolase domain-containing protein 12 (ABHD12). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with side shields. | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[1] | Provides a barrier against skin contact. It is recommended to double-glove. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling significant quantities. | Offers additional protection against spills and splashes. | |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 or higher-level respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. | Protects against inhalation of potentially harmful aerosols or fine powders. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan:
-
Work Area Preparation : All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The work surface should be covered with absorbent, disposable bench paper.
-
Weighing and Solution Preparation :
-
When weighing the solid compound, do so within the fume hood on a tared weigh paper or boat.[1]
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the solid this compound. Cap the vial and vortex until the solid is completely dissolved.
-
-
Spill Management :
-
In case of a small spill, decontaminate the area with a suitable laboratory disinfectant.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Storage Plan:
| Compound Form | Storage Temperature | Container | Special Conditions |
| Solid | -20°C | Tightly sealed vial | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C or -80°C | Tightly sealed, light-protecting vial | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled hazardous waste container | Collect in a sealed, clearly labeled container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste container | Place all contaminated disposable items in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Labeled hazardous waste container | Collect in a sealed, clearly labeled container for chemical waste. Do not pour down the drain. |
| Contaminated PPE | Labeled hazardous waste container | Dispose of all used PPE, including gloves and lab coats, as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
